Glyceryl behenate
Description
Properties
IUPAC Name |
2,3-dihydroxypropyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMWKBLSFKFYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015809 | |
| Record name | 1-Monobehenoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30233-64-8, 77538-19-3, 6916-74-1 | |
| Record name | Glyceryl monobehenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030233648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl behenate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Monobehenoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosanoic acid, ester with 1,2,3-propanetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Docosanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL MONOBEHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A626UU0W2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyceryl behenate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Glyceryl Behenate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Glyceryl behenate, a versatile lipid excipient, is a mixture of mono-, di-, and triglycerides of behenic acid, a saturated C22 fatty acid.[1] It is predominantly composed of glyceryl dibehenate.[1] This white to off-white, tasteless powder is widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2] In pharmaceutical formulations, it serves as a lubricant for tablets and capsules, a coating agent, and a matrix-forming agent for sustained-release drug delivery systems.[2][3] Its functionality is intrinsically linked to its distinct physicochemical properties, which this guide explores in depth.
General and Physical Properties
This compound is a solid, waxy material with a faint odor. Its physical characteristics are pivotal to its applications, particularly in solid dosage forms where properties like particle size and flowability are critical.
| Property | Value | References |
| Appearance | White to off-white, coarse powder or hard wax block | [4][5] |
| Taste | Tasteless | [1] |
| Odor | Slight odor | [5] |
| Form | Solid | [1][4] |
Thermal Properties
The thermal behavior of this compound is a cornerstone of its utility, especially in manufacturing processes involving heat, such as hot-melt extrusion and granulation.[6]
| Property | Value | References |
| Melting Point | 65–77°C | [7] |
| Boiling Point | 525.8 °C at 760 mmHg | [8] |
| Flash Point | 161.3 °C | [8] |
Solubility Profile
The solubility of this compound dictates its use in various solvent systems and its behavior in aqueous environments, which is crucial for drug release from matrix formulations.
| Solvent | Solubility | References |
| Water | Practically insoluble | [7] |
| Ethanol (95%) | Practically insoluble | [7] |
| Chloroform | Slightly soluble, soluble when heated | [4][7] |
| Dichloromethane | Soluble when heated | [7] |
| Hexane | Practically insoluble | [7] |
| Mineral Oil | Practically insoluble, miscible when warm | [7][9] |
| Propylene Glycol | Insoluble | [9] |
| Natural Oils | Miscible when warm | [9] |
Chemical and Compositional Properties
This compound's chemical identity and composition are defined by the distribution of its glyceride esters and the properties of its constituent fatty acid, behenic acid.
| Property | Value | References |
| Molecular Formula (Glyceryl Monobehenate) | C25H50O4 | [8] |
| Molecular Weight (Glyceryl Monobehenate) | 414.66 g/mol | [8] |
| Composition | A mixture of mono-, di-, and triglycerides of behenic acid. Predominantly glyceryl dibehenate. | [1][4] |
| Monoglycerides | 15.0% - 23.0% | [10] |
| Diglycerides | 40.0% - 60.0% | [10] |
| Triglycerides | 21.0% - 35.0% | [10] |
| Acid Value | Not more than 4 | [4] |
| Saponification Value | 145 - 165 | [4] |
| Iodine Value | Not more than 3 | [4] |
| LogP (Estimated) | 9.354 | [1][4] |
| HLB Value | 3 | [11] |
Polymorphism
This compound exhibits complex polymorphic behavior, meaning it can exist in different crystalline forms.[11][12] This is a critical consideration in drug formulation as polymorphism can influence the stability, dissolution, and bioavailability of the final product.[12] The individual components (mono-, di-, and tribehenin) can crystallize in various subcell arrangements, including sub-α1, sub-α2, α2, α, β', β1, and β2.[11][12] The specific polymorphic form is dependent on the ratio of the glycerides and the crystallization conditions.[11][12]
Experimental Protocols
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal behavior of this compound.
Methodology:
-
A small, accurately weighed sample of this compound (typically 3-5 mg) is placed in an aluminum DSC pan.
-
The pan is hermetically sealed.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate, for example, 10°C/min, under a nitrogen atmosphere.[13]
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[14][15]
Determination of Acid Value
Objective: To quantify the free fatty acids in this compound.
Methodology (as per USP monograph):
-
Accurately weigh approximately 10 g of this compound and suspend it in 50 mL of a neutralized mixture of alcohol and ether (1:1) in a flask.[4]
-
Connect the flask to a suitable condenser and warm for 10 minutes with frequent shaking.[4]
-
Add 1 mL of phenolphthalein indicator.[4]
-
Titrate with 0.1 N sodium hydroxide until a faint pink color persists.[4]
-
The acid value is calculated based on the volume of sodium hydroxide solution consumed.[4] The acid value should not be more than 4.[4]
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
Objective: To formulate this compound-based solid lipid nanoparticles for drug delivery.
Methodology:
-
Lipid Phase Preparation: Dissolve the drug, this compound, and a co-surfactant (e.g., soy lecithin) in a suitable organic solvent (e.g., ethanol) and heat to approximately 5-10°C above the melting point of the lipid.[9]
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) in distilled water and heat to the same temperature as the lipid phase.[9]
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 7000 rpm) for a specified time (e.g., 10 minutes) to form a coarse oil-in-water emulsion.[9]
-
Ultrasonication: Subject the pre-emulsion to high-power ultrasonication for a defined period (e.g., 15 minutes) to reduce the particle size to the nanometer range.[9]
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.[3][9]
-
Characterization: The prepared SLNs are then characterized for particle size, zeta potential, entrapment efficiency, and drug release profile.
Visualizations
Logical Relationship of Factors Influencing this compound Properties
References
- 1. jddtonline.info [jddtonline.info]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. measurlabs.com [measurlabs.com]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
- 10. This compound [doi.usp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Glyceryl Behenate: Structure, Properties, and Pharmaceutical Applications
Introduction: Glyceryl behenate is a versatile and widely utilized excipient in the pharmaceutical, cosmetic, and food industries.[1][2][3] Chemically, it is not a single entity but a complex mixture of esters formed from the reaction of glycerin with behenic acid (docosanoic acid).[1][4][5] This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, synthesis, and analytical methods, with a focus on its applications in modern drug development for researchers and scientists.
Molecular Structure and Composition
This compound is composed of a mixture of mono-, di-, and triglycerides of the C22 saturated fatty acid, behenic acid.[6] The predominant component in most pharmaceutical grades is glyceryl dibehenate.[1][4] The specific composition of these glycerides is critical as it dictates the material's physical properties and performance as an excipient. The United States Pharmacopeia-National Formulary (USP-NF) provides a standard for its composition.[6]
Key Components and Chemical Formulas:
The primary constituents of this compound are derived from behenic acid and glycerol.
| Component | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Behenic Acid | Docosanoic Acid | C₂₂H₄₄O₂ | 340.58 |
| Glyceryl Monobehenate | 2,3-dihydroxypropyl docosanoate | C₂₅H₅₀O₄ | 414.66 |
| Glyceryl Dibehenate | 1,3-di(docosanoyloxy)propan-2-ol | C₄₇H₉₂O₅ | 753.28 |
| Glyceryl Tribehenate | 2-(docosanoyloxy)propane-1,3-diyl didocosanoate | C₆₉H₁₃₄O₆ | 1059.80 |
Note: Molecular formulas and weights are for the most common isomers.
USP-NF Compositional Specifications:
Pharmaceutical grade this compound must adhere to the following composition:[6]
| Glyceride Component | Content Percentage (w/w) |
| Monoglycerides | 15.0% – 23.0% |
| Diglycerides | 40.0% – 60.0% |
| Triglycerides | 21.0% – 35.0% |
Physicochemical Properties
The functional properties of this compound are a direct result of its chemical composition and physical characteristics. These properties make it an ideal candidate for various pharmaceutical formulations.
| Property | Value / Description |
| Appearance | Fine white to off-white/yellowish powder, hard waxy mass, or flakes with a faint odor.[2][3][4] |
| CAS Numbers | Mixture: 77538-19-3[1][4] Monobehenate: 30233-64-8[1] Dibehenate (1,3-): 94201-62-4[1] Tribehenate: 18641-57-1[1] |
| Melting Point | 65–77 °C[2] |
| Solubility | - Practically insoluble in water, ethanol (95%), hexane, and mineral oil.[2][4] - Soluble in heated chloroform and dichloromethane.[2] - Miscible with warm oils and esters.[4][7] |
| Hydrophilic-Lipophilic Balance (HLB) | Low HLB value, indicating it is a good candidate for sustained-release formulations due to low aqueous solubility.[7][8] |
| Stability | Should be stored in a tight container at a temperature below 35°C.[2][3] |
Experimental Protocols
Synthesis of this compound
This compound is prepared via the direct esterification of glycerin with behenic acid.[2][3] This process can be performed without a catalyst, which simplifies purification.[9][10]
Methodology: Direct Dehydration Esterification [9][10]
-
Reactant Charging: Add behenic acid and glycerin to a suitable reactor with agitation. The molar ratio of behenic acid to glycerin should be between 1.35:1 and 1.9:1 to favor the formation of di- and triglycerides.
-
Esterification Reaction: Heat the mixture directly to a reaction temperature of 105–200 °C. Maintain this temperature for 5-12 hours under constant stirring to drive the dehydration and esterification process. Water produced during the reaction is continuously removed.
-
Decolorization: After the reaction is complete, add activated carbon to the hot mixture to decolorize it.
-
Filtration: Filter the mixture while it is still hot to remove the activated carbon and any other solid impurities.
-
Crystallization and Isolation: Cool the filtered product to induce crystallization. The resulting solid this compound is then isolated via centrifugation.
-
Finishing: Dry the isolated product and then crush or mill it to obtain a powder of the desired particle size. The yield for this process is typically over 89%.[10]
Analytical Methods
A variety of analytical techniques are employed to confirm the identity and quality of this compound.
Identification by Thin-Layer Chromatography (TLC) [11]
-
Stationary Phase: Silica gel plate, pre-developed with ether and activated by immersion in 2.5% boric acid in alcohol, followed by heating at 110°C for 30 minutes.
-
Sample Preparation: Prepare a 6% (w/v) solution of this compound in chloroform.
-
Standard Preparation: Prepare a 6% (w/v) solution of USP this compound RS in chloroform.
-
Mobile Phase: Chloroform and acetone (96:4 v/v).
-
Procedure: Apply 10 µL of both the sample and standard solutions to the plate. Develop the chromatogram until the solvent front has moved approximately 12 cm.
-
Detection: After evaporating the solvent, spray the plate with a 0.02% solution of dichlorofluorescein in alcohol. Examine the spots under short-wavelength UV light. The Rƒ values of the spots from the sample solution must correspond to those from the standard solution.
Identification and Assay by Gas Chromatography (GC) [11][12]
-
Derivatization: Dissolve 22 mg of the sample in 1 mL of toluene. Add 0.4 mL of 0.2 N methanolic (m-trifluoromethylphenyl)trimethylammonium hydroxide and allow to stand for at least 30 minutes at room temperature to form methyl esters of the fatty acids.
-
Chromatographic System:
-
Column: 4-mm × 1.8-m column packed with 10% liquid phase G7 on support S1A.
-
Detector: Flame-Ionization Detector (FID).
-
Temperature: Maintained at approximately 225 °C.
-
-
Procedure: Inject a suitable volume of the derivatized sample solution. The retention time of the main peak (methyl behenate) should correspond to that of a similarly prepared USP this compound RS. The ratio of the main peak response to the sum of all peak responses should be no less than 0.83.
Applications in Drug Development & Visualization
This compound is a key excipient in oral solid dosage forms. Its primary functions include serving as a tablet and capsule lubricant, a binder, and a lipidic matrix-forming agent for sustained-release formulations.[1][2][5] Its hydrophobic nature allows it to control the release of water-soluble drugs.[1]
It is also integral to the formulation of advanced drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which can enhance the bioavailability of poorly soluble drugs and enable targeted delivery.[1][13]
Logical and Experimental Workflows
The following diagrams illustrate the logical application of this compound in creating sustained-release tablets and the experimental workflow for producing drug-loaded solid lipid nanoparticles.
Caption: Logical workflow for developing sustained-release tablets.
Caption: Experimental workflow for SLN formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. phexcom.com [phexcom.com]
- 3. This compound - CD Formulation [formulationbio.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound [doi.usp.org]
- 7. This compound | Cosmetic Ingredients Guide [ci.guide]
- 8. researchgate.net [researchgate.net]
- 9. CN103102267A - Preparation method of pharmaceutic adjuvant grade this compound - Google Patents [patents.google.com]
- 10. CN103102267B - A kind of preparation method of pharmaceutic adjuvant grade this compound - Google Patents [patents.google.com]
- 11. uspbpep.com [uspbpep.com]
- 12. drugfuture.com [drugfuture.com]
- 13. This compound: Significance and symbolism [wisdomlib.org]
Sourcing High-Purity Glyceryl Behenate for Laboratory Use: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on sourcing and evaluating high-purity Glyceryl behenate for laboratory applications. This document outlines the key physicochemical properties, major suppliers, and detailed analytical methodologies to ensure the quality and suitability of this compound for research and pharmaceutical development.
Introduction to this compound
This compound is a versatile lipid excipient predominantly used in the pharmaceutical and cosmetic industries.[1] Chemically, it is a mixture of mono-, di-, and triglycerides of behenic acid (C22), with the diester, glyceryl dibehenate, being the major component.[2] Its waxy nature and high melting point make it an excellent candidate for various applications, including as a lubricant for tablets and capsules, a matrix-forming agent for sustained-release formulations, and a lipid component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][3]
Sourcing High-Purity this compound
For laboratory use, particularly in drug delivery research, sourcing high-purity this compound with consistent quality is crucial. Two of the most prominent suppliers of pharmaceutical-grade this compound are Gattefossé and ABITEC Corporation.
| Supplier | Trade Name | Key Features |
| Gattefossé | Compritol® 888 ATO | A well-defined excipient composed of mono-, di-, and triglycerides of behenic acid, with the diester fraction being predominant (40-60%). It is produced by atomization of the molten lipid. |
| ABITEC Corporation | Capmul® GDB EP/NF | A mixture of diglycerides, mainly glyceryl dibehenate, with variable quantities of monoglycerides and triglycerides. It is obtained from the esterification of glycerol with behenic acid of vegetable origin.[4][5] |
Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and specifications of the batch being purchased.[6][7][8]
Physicochemical Properties and Specifications
High-purity this compound for pharmaceutical applications should conform to the specifications outlined in major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[9]
| Property | Specification | Method |
| Appearance | White to off-white, waxy solid, fine powder, or flakes with a faint odor. | Visual |
| Composition | Mixture of mono-, di-, and triglycerides of behenic acid. | Gas Chromatography (GC) |
| Melting Point | 63 – 77 °C | Differential Scanning Calorimetry (DSC)[5] |
| Acid Value | Not more than 4 | Titration[10] |
| Iodine Value | Not more than 3 | Titration[10] |
| Saponification Value | Between 145 and 165 | Titration[10] |
| Residue on Ignition | Not more than 0.1% | USP <281>[10] |
| Heavy Metals | Not more than 0.001% | USP <231>[10] |
Experimental Protocols for Quality Assessment
To ensure the quality and purity of this compound for laboratory use, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.
Gas Chromatography (GC) for Compositional Analysis
This method is used to determine the relative amounts of mono-, di-, and triglycerides of behenic acid. The following protocol is based on the USP monograph for this compound.[10]
Instrumentation:
-
Gas chromatograph equipped with a flame-ionization detector (FID).
-
Column: 4-mm × 1.8-m column packed with 10% liquid phase G7 on support S1A.
Reagents:
-
Toluene
-
0.2 N methanolic (m-trifluoromethylphenyl) trimethylammonium hydroxide
-
USP this compound Reference Standard (RS)
Procedure:
-
Standard Preparation: Dissolve approximately 22 mg of USP this compound RS in 1 mL of toluene in a screw-cap vial. Add 0.4 mL of 0.2 N methanolic (m-trifluoromethylphenyl) trimethylammonium hydroxide, cap the vial, and mix. Let the vial stand at room temperature for at least 30 minutes.
-
Sample Preparation: Prepare the sample in the same manner as the Standard Preparation, using approximately 22 mg of the this compound being tested.
-
Chromatographic Conditions:
-
Column Temperature: 225 °C
-
Injector and Detector Temperature: Maintained at appropriate temperatures for the instrument.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject a suitable volume of the Standard Preparation and the Sample Preparation into the gas chromatograph. Record the chromatograms and compare the retention times of the peaks. The retention time of the main peak in the sample chromatogram should correspond to that of the main peak in the standard chromatogram.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the melting point and thermal behavior of this compound, which is crucial for applications in melt-based formulations.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
DSC Conditions:
-
Heating Rate: 10 °C/min[5]
-
Temperature Range: 25 °C to 100 °C
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min
-
-
Analysis: Heat the sample according to the specified temperature program and record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm. A typical melting endotherm for this compound is observed between 63 °C and 77 °C.[5]
X-ray Diffraction (XRD) for Polymorphic Analysis
XRD is used to investigate the crystalline structure and polymorphism of this compound, which can influence its physical properties and performance in drug formulations.[11][12]
Instrumentation:
-
X-ray Diffractometer with a Cu Kα radiation source.
Procedure:
-
Sample Preparation: Place a sufficient amount of the this compound powder on a sample holder and flatten the surface.
-
XRD Conditions:
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): 5° to 40°
-
Scan Speed: e.g., 2°/min
-
-
Analysis: The resulting diffraction pattern will show peaks at specific 2θ angles, which are characteristic of the crystalline structure. Different polymorphic forms will exhibit different diffraction patterns.
Applications in Drug Delivery and Relevant Workflows
High-purity this compound is a key component in advanced drug delivery systems. Below are diagrams illustrating its role in two major applications.
Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation
This compound is widely used as the solid lipid matrix in the formulation of SLNs for controlled drug delivery.[13][14] The high-pressure homogenization technique is a common method for their preparation.
Mechanism of Controlled Drug Release from a this compound Matrix
In sustained-release tablets, this compound forms an inert, lipidic matrix that controls the release of the entrapped drug primarily through diffusion.[15][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. abiteccorp.com [abiteccorp.com]
- 3. Compritol® 888 ATO ⋅ Gattefossé [gattefosse.com]
- 4. Capmul - GDB EP/NF - ABITEC - 94201-62-4 - Capsules - Knowde [knowde.com]
- 5. abiteccorp.com [abiteccorp.com]
- 6. This compound | CAS No- 77538-19-3 | Simson Pharma Limited [simsonpharma.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 9. abiteccorp.com [abiteccorp.com]
- 10. This compound [drugfuture.com]
- 11. Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2002011701A1 - A controlled release pharmaceutical composition - Google Patents [patents.google.com]
- 16. Controlled release of tramadol hydrochloride from matrices prepared using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Grades of Glyceryl Behenate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl behenate is a versatile and widely utilized excipient in the pharmaceutical industry, valued for its properties as a lubricant, tablet and capsule coating agent, and as a matrix-forming agent for sustained-release drug delivery systems. It is a mixture of esters of glycerol with behenic acid, a C22 saturated fatty acid, and primarily consists of mono-, di-, and tribehenate esters. The specific composition of these esters, along with the physical form of the material, defines the different grades of this compound and dictates their functional performance in a variety of pharmaceutical formulations.
This technical guide provides a comprehensive overview of the different grades of this compound, their physicochemical properties, and their applications in drug development. Detailed experimental protocols for the characterization of this compound and its formulations are also provided.
Chemical Structure and Composition
The functional properties of this compound are intrinsically linked to the relative proportions of its mono-, di-, and tri-ester components. Each ester possesses a unique chemical structure that influences its physical properties, such as melting point and hydrophobicity.
An In-depth Technical Guide to Glyceryl Behenate: Safety and Handling in a Research Lab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for glyceryl behenate in a research laboratory setting. This compound, a mixture of esters of glycerin and behenic acid, is widely used in pharmaceutical formulations, cosmetics, and food products.[1][2][3] It is generally regarded as a non-toxic and non-irritant material.[1][2] This document consolidates critical safety data, handling procedures, and experimental considerations to ensure its safe and effective use in research and development.
Chemical and Physical Properties
This compound is a white to off-white, waxy solid, which can be a fine powder, flakes, or pellets.[4][5] It has a faint odor.[1][5] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Synonyms | Compritol 888 ATO, Glyceryl dibehenate, Glycerol docosanoate | [1][6] |
| CAS Number | 77538-19-3 | [7][8] |
| Molecular Formula | C25H50O4 (for glyceryl monobehenate) | [7][8] |
| Molecular Weight | ~414.66 g/mol (for glyceryl monobehenate) | [4][8] |
| Melting Point | 65–84 °C (149–183.2 °F) | [1][4][9] |
| Solubility | Insoluble in water; slightly soluble in chloroform when heated. | [1][4][8] |
| Density | ~0.942 - 0.95 g/cm³ | [5][8] |
| Flash Point | 150 °C (302 °F) (Closed Cup) | [9] |
| Stability | Chemically stable under standard ambient conditions. | [4] |
Toxicological Data
This compound is considered to have low acute toxicity. The available toxicological data is presented below.
| Metric | Value | Species | Route | References |
| LD50 | 5 g/kg | Mouse | Oral | [1][10] |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[8] However, as with any chemical, it is important to follow good laboratory practices.
Potential Hazards:
-
Inhalation: May cause respiratory tract irritation if a high concentration of dust is inhaled.[10]
-
Skin Contact: May cause mild skin irritation.[10]
-
Eye Contact: May cause eye irritation.[10]
-
Ingestion: Health injuries are not known or expected under normal use.[10]
Precautionary Measures:
-
Handle in a well-ventilated place.[8]
-
Avoid formation of dust and aerosols.[8]
-
Avoid contact with skin and eyes.[8]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[8]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn when handling this compound, especially in its powdered form.
| PPE | Specifications | References |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | [8] |
| Skin Protection | Impervious, fire/flame resistant clothing and gloves. | [8] |
| Respiratory Protection | An effective dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced. | [8][10] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and safety of this compound.
Handling:
-
Ensure adequate ventilation.[8]
-
Handle in accordance with good industrial hygiene and safety practices.[8]
-
Keep away from heat and sources of ignition.[10]
-
Do not ingest or breathe dust.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Store at a temperature less than 35°C.[1]
-
Store away from incompatible materials such as oxidizing agents.[10]
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Personal Precautions: Use personal protective equipment, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Use spark-proof tools and explosion-proof equipment.[8][10]
First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. | [8] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops. | [8] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: May be combustible at high temperatures.[9][10] Hazardous combustion products include carbon oxides.[9][10]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8]
Disposal Considerations
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[11]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8]
-
Do not discharge to sewer systems.[8]
-
Empty containers can be triple-rinsed and offered for recycling or reconditioning.[8]
Experimental Protocols & Workflows
While specific, detailed experimental protocols for the safety assessment of this compound are not extensively published due to its GRAS (Generally Recognized as Safe) status, the following sections outline the general methodologies that would be employed for key safety and quality control experiments.
General Laboratory Handling Workflow
The following diagram illustrates a standard workflow for handling this compound in a research laboratory setting.
Caption: General laboratory workflow for handling this compound.
Accidental Spill Response Workflow
This diagram outlines the logical steps to be taken in the event of an accidental spill of this compound.
Caption: Workflow for responding to an accidental spill of this compound.
Quality Control Testing: Thin-Layer Chromatography (TLC)
A common method to identify and check the purity of this compound is Thin-Layer Chromatography (TLC). The following provides a detailed methodology based on pharmacopeial standards.
Objective: To confirm the identity of a this compound sample against a reference standard.
Materials and Reagents:
-
Chromatographic plates: Silica gel coated (0.25-mm layer).
-
This compound test sample.
-
USP this compound Reference Standard (RS).
-
Chloroform.
-
Developing solvent mixture.
-
Dichlorofluorescein solution (0.02% in alcohol).
-
Boric acid solution (2.5% in alcohol).
-
Ether.
-
Short-wavelength UV light source.
Experimental Protocol:
-
Plate Preparation:
-
Pre-develop the TLC plates in a chromatographic chamber saturated with ether.
-
Remove the plates and allow the ether to evaporate.
-
Immerse the plates in a 2.5% solution of boric acid in alcohol for approximately 1 minute.
-
Allow the plates to dry at ambient temperature.
-
Activate the plates at 110°C for 30 minutes and store in a desiccator until use.
-
-
Sample Preparation:
-
Prepare a 6% solution of the this compound test sample in chloroform.
-
Prepare a 6% solution of the USP this compound RS in chloroform.
-
-
Chromatography:
-
Apply 10 µL of the test solution and 10 µL of the standard solution to the prepared TLC plate.
-
Develop the chromatogram in the developing solvent mixture until the solvent front has moved approximately 12 cm.
-
-
Visualization and Analysis:
-
Remove the plate from the developing chamber and allow the solvent to evaporate.
-
Spray the chromatogram with a 0.02% solution of dichlorofluorescein in alcohol.
-
Examine the spots under short-wavelength UV light.
-
The RF values of the principal spots from the test solution should correspond to those obtained from the standard solution.[12]
-
This technical guide provides essential information for the safe handling and use of this compound in a research laboratory. By adhering to these guidelines, researchers can minimize risks and ensure the integrity of their experiments.
References
- 1. phexcom.com [phexcom.com]
- 2. This compound - CD Formulation [formulationbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. What is this compound BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]
- 6. Glyceryl Tribehenate | C69H134O6 | CID 62726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. foodb.ca [foodb.ca]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. angenechemical.com [angenechemical.com]
- 12. This compound [drugfuture.com]
Glyceryl Behenate: A Comprehensive Technical Guide for Pharmaceutical Formulation
Executive Summary: Glyceryl behenate, a mono-, di-, and tri-ester of behenic acid and glycerol, is a highly versatile and functional lipid excipient in the pharmaceutical industry. Predominantly composed of glyceryl dibehenate, it is valued for its roles as a lubricant, a matrix-forming agent for sustained-release formulations, a lipid matrix for nanoparticles, a processing aid in hot-melt extrusion, and a taste-masking agent. Its GRAS (Generally Regarded as Safe) status and compatibility with a wide range of active pharmaceutical ingredients (APIs) make it a preferred choice for oral solid dosage form development. This guide provides an in-depth review of its physicochemical properties, multifaceted applications, quantitative performance data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction
This compound is a fat-based excipient derived from glycerin and behenic acid, a C22 saturated fatty acid of vegetable origin.[1][2][3] It appears as a fine white or off-white powder or a waxy solid with a faint odor.[2][4] In pharmaceutical formulations, it is most commonly known by the trade name Compritol® 888 ATO. Its utility spans a wide array of applications, primarily as a tablet and capsule lubricant and as a lipidic excipient for controlled-release and drug delivery systems.[5][6] Chemically, it is a mixture of glycerides, with the diester, glyceryl dibehenate, being the predominant component.[2][5]
Physicochemical Properties
The functional performance of this compound is intrinsically linked to its physical and chemical characteristics. It is a highly lipophilic compound, insoluble in water, and compatible with various oils and waxes.[2] Key properties are summarized in the table below.
| Property | Value / Description | Reference(s) |
| Synonyms | Compritol 888 ATO, Glycerol dibehenate, Glyceroli dibehenas | [3][4] |
| CAS Number | 77538-19-3 (mixture) | [2][5] |
| Chemical Composition | A mixture of mono-, di-, and tribehenate esters of glycerol. The diester fraction is predominant. | [7] |
| Appearance | Fine white to off-white powder, hard waxy mass, or flakes with a faint odor. | [2][4] |
| Melting Point | 65–77 °C | [4] |
| Solubility | Practically insoluble in water and ethanol. Soluble in chloroform and dichloromethane when heated. | [4] |
| Regulatory Status | GRAS listed. Included in the FDA Inactive Ingredients Guide for oral capsules and tablets. | [4] |
Applications in Pharmaceutical Formulations
This compound's unique lipidic nature makes it a multifunctional excipient in modern drug development.
Tablet and Capsule Lubricant
As a lubricant, this compound is used to reduce the friction between the tablet surface and the die wall during the ejection phase of compression.[1] It is an effective alternative to magnesium stearate, particularly in formulations where magnesium stearate may cause compatibility issues or delay dissolution.[1][8] Typical concentrations range from 0.25% to 5.0% w/w.[8] Studies have shown that it provides effective lubrication without significantly impacting tablet hardness or compressibility, a common issue with other lubricants like magnesium stearate.[3][9]
Sustained-Release Matrix Former
This compound is widely used to formulate sustained-release (SR) matrix tablets.[10] Its hydrophobic nature allows it to form an inert matrix that controls the release of water-soluble drugs primarily through a diffusion mechanism.[3][10] As the dissolution medium penetrates the tablet, it dissolves the API, which then diffuses out through a network of pores and channels.[3][10] The release rate can be modulated by adjusting the concentration of this compound, typically between 10% and 50% w/w, and by including pore-forming agents like lactose.[3][11] Formulations have demonstrated the ability to sustain drug release for up to 12 hours.[10]
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
It is a key component in the preparation of lipidic nanoparticles such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[5][12] These colloidal carriers are used to improve the oral bioavailability of poorly water-soluble drugs, protect sensitive APIs, and enable targeted drug delivery.[5][13] this compound serves as the solid lipid core in which the drug is encapsulated.[5][12]
Hot-Melt Extrusion (HME)
In hot-melt extrusion processes, this compound can act as a lipidic binder or as a processing aid, functioning as a thermal lubricant or plasticizer for polymers.[14][15] It facilitates the extrusion process by reducing the processing temperature required for polymers, which is beneficial for thermally sensitive drugs.[14] Studies have demonstrated its chemical stability even at high extrusion temperatures (e.g., 180°C).[14]
Taste Masking
The lipidic nature of this compound makes it an effective agent for taste masking.[11] It can be used in hot-melt coating processes where it is sprayed onto bitter drug particles.[16] The resulting lipid film creates a physical barrier that prevents the drug from interacting with taste receptors in the mouth.[16]
Quantitative Performance Data
The following tables summarize key quantitative data from studies evaluating this compound in various applications.
Table 4.1: Performance as a Tablet Lubricant
| Lubricant Concentration (% w/w) | Observation | Reference(s) |
| 0.5% | Sticking of granulate to tablet press punches observed. | [9] |
| 1.0% | Sticking of granulate to tablet press punches observed. | [9] |
| 1.5% | No sticking occurred; effective lubrication achieved. | [9] |
| > 2.0% (as SLNs) | Lubricating effect showed an increase of 15-30% compared to the raw material. | [17] |
Table 4.2: Performance in Sustained-Release Matrix Tablets
| API | This compound Conc. (% w/w) | Key Finding | Reference(s) |
| Theophylline | 15% | Sustained release achieved for up to 12 hours. | [10] |
| Theophylline | 15% (with Lactose) | Faster drug release due to the high water-solubility of the pore-former. | [10] |
| Theophylline | 15% (with DCPA) | Slower drug release compared to lactose-containing tablets. | [10] |
| Salicylic Acid | 10% - 20% | Increasing concentration prolonged the release of the drug. | [18] |
| Tramadol HCl | Not Specified | Effective in controlling the release of a highly water-soluble drug. | [19] |
Table 4.3: Characteristics of this compound-Based Solid Lipid Nanoparticles (SLNs)
| API | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference(s) |
| Haloperidol | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | [5][12] |
| Lopinavir | 214.5 ± 4.07 | Not Reported | -12.7 ± 0.87 | 81.6 ± 2.3 | [13] |
| Clarithromycin | 318 - 526 | 0.228 - 0.472 | Not Reported | 63 - 89 | [8] |
Key Experimental Protocols
Protocol for Preparation of Sustained-Release Matrix Tablets by Direct Compression
This protocol describes a general method for preparing SR tablets using this compound.
-
Milling and Sieving: The Active Pharmaceutical Ingredient (API) and all excipients (e.g., this compound, filler/binder like microcrystalline cellulose, pore-former like lactose) are individually passed through an appropriate mesh sieve (e.g., #60 sieve) to ensure uniformity and de-agglomeration.[20]
-
Pre-lubrication Blending: The sieved API and all excipients, except the lubricant (this compound), are placed into a suitable blender (e.g., V-blender or bin blender).
-
Blending: The components are blended for a specified time (e.g., 15-20 minutes) to achieve a homogenous mixture.
-
Lubrication: The required amount of sieved this compound is added to the blender.
-
Final Blending: The powder blend is mixed for a short duration (e.g., 3-5 minutes). This step is critical to ensure adequate distribution of the lubricant without over-lubricating, which could negatively impact tablet hardness.[16]
-
Compression: The final blend is compressed into tablets using a rotary tablet press fitted with appropriate tooling. Compression force is adjusted to achieve the target tablet weight, hardness, and thickness.[11]
-
(Optional) Post-Heating: For certain formulations, a post-heating step can be employed. Compressed tablets are stored in a dry oven at a temperature below the API's melting point but sufficient to melt the this compound (e.g., 80°C for 15 minutes).[21] This allows the melted lipid to form a more robust matrix, enhancing the sustained-release effect.[21]
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
This protocol outlines the hot homogenization technique for producing SLNs.[4][6]
-
Preparation of Lipid Phase: this compound is melted at a temperature 5-10°C above its melting point (e.g., 80-85°C).[22] The lipophilic API is then dissolved or dispersed in the molten lipid.[22]
-
Preparation of Aqueous Phase: An aqueous solution of a surfactant (e.g., Poloxamer, Tween 80) is prepared and heated to the same temperature as the lipid phase.[6]
-
Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax® homogenizer at ~10,000 rpm) for a few minutes to form a coarse oil-in-water pre-emulsion.[6]
-
High-Pressure Homogenization (HPH): The hot pre-emulsion is immediately passed through a high-pressure homogenizer.[4] The homogenization is typically carried out for 3-5 cycles at a pressure between 500 and 1500 bar.[23] The temperature is maintained above the lipid's melting point throughout this process.
-
Cooling and Recrystallization: The resulting hot nanoemulsion is cooled down to room temperature or below (e.g., in an ice bath) while stirring. This cooling process causes the lipid to recrystallize, forming solid lipid nanoparticles with the entrapped drug.[6]
Protocol for In-Vitro Drug Release (Dissolution) Testing
This protocol is for evaluating the drug release from SR matrix tablets.
-
Apparatus Setup: A USP Dissolution Apparatus 2 (Paddle method) is used.[10]
-
Media Preparation: 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 4.5) is placed in each vessel and equilibrated to 37 ± 0.5°C.[10]
-
Test Initiation: One tablet is placed in each vessel. The paddle speed is set to a specified rate (e.g., 75 rpm).[10]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours), an aliquot of the dissolution medium is withdrawn from each vessel. An equivalent volume of fresh, pre-warmed medium is immediately added to maintain a constant volume.
-
Sample Analysis: The withdrawn samples are filtered through a suitable filter (e.g., 0.45 µm). The concentration of the dissolved API is then determined using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax or HPLC.[10][11]
-
Data Calculation: The cumulative percentage of drug released is calculated at each time point and plotted against time to generate the dissolution profile.
Mechanisms and Workflows
Visual diagrams help clarify complex processes and relationships in formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. This compound-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 13. Development and evaluation of this compound based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sustained Release Tablets - CD Formulation [formulationbio.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmalesson.com [pharmalesson.com]
- 17. researchgate.net [researchgate.net]
- 18. Compressibility of tableting materials and properties of tablets with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Controlled release of tramadol hydrochloride from matrices prepared using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of Sustained Release Tablet with Minimized Usage of this compound Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. japsonline.com [japsonline.com]
Glyceryl Behenate: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl behenate, a mixture of mono-, di-, and triglycerides of behenic acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries. Its lipidic nature and high melting point make it an excellent candidate for various applications, including as a lubricant, a binder in tablet formulations, and a matrix-forming agent for sustained-release drug delivery systems. A thorough understanding of its solubility in common organic solvents is paramount for formulation development, particularly in processes involving solvent-based techniques such as hot-melt extrusion, spray coating, and the preparation of solid lipid nanoparticles. This technical guide provides an in-depth overview of the solubility of this compound, presenting available quantitative and qualitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Solubility of this compound
The solubility of this compound is largely dictated by the principle of "like dissolves like." As a nonpolar lipid, it exhibits greater solubility in nonpolar, organic solvents and is practically insoluble in polar solvents such as water. Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature.
Quantitative and Qualitative Solubility Data
| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (mg/mL) | Conditions | Citation(s) |
| Chloroform | Chlorinated Hydrocarbon | Soluble | 60 | Not Specified | [1] |
| Dichloromethane | Chlorinated Hydrocarbon | Soluble (when heated) | - | Heated | [2][3] |
| Xylene | Aromatic Hydrocarbon | Soluble (when heated) | - | Heated | [2] |
| Ethanol (95% or 96%) | Alcohol | Practically Insoluble (cold), Slightly Soluble (hot) | - | Cold/Hot | [2][3] |
| Isopropyl Alcohol (IPA) | Alcohol | Soluble (with heating) | - | Heated | [4] |
| Hexane | Aliphatic Hydrocarbon | Practically Insoluble | - | Not Specified | [3] |
| Mineral Oil | Hydrocarbon | Practically Insoluble | - | Not Specified | [2][3] |
| Water | - | Practically Insoluble | - | Not Specified | [2][3] |
Table 1: Summary of this compound Solubility in Common Organic Solvents
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid in a liquid is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method for determining the thermodynamic solubility of a compound like this compound is the isothermal shake-flask method.
Isothermal Shake-Flask Method
This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the saturated solution.
Materials and Equipment:
-
This compound (pharmaceutical grade)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gravimetric analysis setup, HPLC, GC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. The vials should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation ensures intimate contact between the solid and the solvent.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method.
-
Gravimetric Analysis: A known volume of the filtered solution is transferred to a pre-weighed evaporating dish. The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound. The dish is then re-weighed, and the mass of the dissolved this compound is determined.
-
Chromatographic Methods (HPLC/GC): The filtered solution is appropriately diluted with a suitable solvent and analyzed by a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. A calibration curve prepared with standard solutions of this compound of known concentrations is used to determine the concentration in the sample.
-
Calculation:
The solubility is calculated as the mass of the dissolved this compound per unit volume of the solvent (e.g., mg/mL).
Other Relevant Analytical Techniques
-
Differential Scanning Calorimetry (DSC): DSC can be used to estimate the solubility of a compound in a solid lipid excipient like this compound. The principle is based on the depression of the melting point of the lipid as the drug is dissolved in it.
-
Hot Stage Microscopy (HSM): This technique allows for the visual determination of the temperature at which a solid compound dissolves in a molten lipid.
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the isothermal shake-flask method for determining the solubility of this compound.
Caption: A flowchart of the isothermal shake-flask method for solubility determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While comprehensive quantitative data remains sparse, the qualitative information and the detailed experimental protocol for the isothermal shake-flask method offer valuable guidance for researchers and formulation scientists. The provided workflow visualization further clarifies the experimental process. Accurate determination of this compound's solubility is a critical step in leveraging its full potential in the development of robust and effective pharmaceutical and cosmetic formulations. It is recommended that for specific applications, experimental determination of solubility in the solvent system of interest be performed to ensure accurate and reliable formulation development.
References
An In-depth Technical Guide to the Melting Point and Thermal Characteristics of Glyceryl Behenate
For Researchers, Scientists, and Drug Development Professionals
Glyceryl behenate, a versatile lipid excipient known commercially as Compritol® 888 ATO, is a cornerstone in the development of a wide array of pharmaceutical dosage forms. Its unique thermal properties are pivotal to its functionality, influencing manufacturing processes such as hot-melt extrusion and granulation, as well as the performance of final products like sustained-release tablets and solid lipid nanoparticles. This technical guide provides a comprehensive overview of the melting point and thermal characteristics of this compound, offering valuable data and experimental insights for professionals in pharmaceutical research and development.
Composition and Physicochemical Properties
This compound is a complex mixture of mono-, di-, and triesters of behenic acid (a C22 fatty acid) with glycerol. The typical composition consists of approximately 12-18% monoglycerides, 40-60% diglycerides, and 21-35% triglycerides.[1] This heterogeneity in composition is a critical determinant of its thermal behavior, including its broad melting range and complex polymorphic transitions.[2] It presents as a fine, white, waxy powder and is practically insoluble in water, a property that is leveraged in controlled-release formulations.[1][3]
Thermal Analysis: Unraveling the Characteristics of this compound
Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical excipients. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most pertinent methods for evaluating the melting behavior and thermal stability of this compound.
Melting Behavior by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC analysis reveals a characteristic endothermic event corresponding to its melting.
The melting of this compound is not a sharp, singular event but rather occurs over a temperature range, typically between 65°C and 77°C.[1] The DSC thermogram of this compound (Compritol® 888 ATO) typically exhibits a prominent endothermic peak with a peak temperature (Tpeak) ranging from approximately 70°C to 75°C.[4][5] The onset temperature of melting is also a key parameter, often noted in the range of 68°C to 72°C. The presence of other components in a formulation can influence these values. For instance, the incorporation of active pharmaceutical ingredients (APIs) can lead to a depression in the melting point.[5][6]
The complex composition of this compound also gives rise to polymorphism, the ability to exist in multiple crystalline forms.[2] These different polymorphic forms can have distinct melting points and stabilities. The thermal history of the material, such as the cooling rate after melting, can significantly impact the polymorphic form obtained.[7] Some studies have reported weaker endothermic events at temperatures lower than the main melting peak, which are attributed to solid-solid transitions between different polymorphic forms.[8]
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability and decomposition profile of pharmaceutical materials.[9][10] this compound is a thermally stable excipient.[11] TGA analysis typically shows that it is stable up to high temperatures, with decomposition generally occurring above 200°C. This high thermal stability makes it suitable for manufacturing processes that involve elevated temperatures, such as melt granulation and hot-melt extrusion.[11]
Quantitative Thermal Data
The following table summarizes the key thermal characteristics of this compound (Compritol® 888 ATO) as reported in the scientific literature. It is important to note that variations in experimental conditions and sample batches can lead to slight differences in the observed values.
| Thermal Parameter | Technique | Reported Value Range | Reference(s) |
| Melting Range | Pharmacopeial Method | 65 - 77 °C | [1] |
| Melting Point (Peak) | DSC | 70 - 75.1 °C | [4][5] |
| Melting Onset | DSC | 68 - 72.9 °C | [4][5] |
| Enthalpy of Fusion (ΔH) | DSC | 68.70 - 73.29 J/g | [6] |
| Decomposition Temperature | TGA | > 200 °C | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data. The following sections outline recommended methodologies for the DSC and TGA analysis of this compound.
Differential Scanning Calorimetry (DSC) Protocol
This protocol provides a standardized method for determining the melting characteristics of this compound.
Instrumentation: A calibrated differential scanning calorimeter equipped with a cooling system.
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components, although this compound is not highly volatile.
Instrument Calibration:
-
Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium) according to the manufacturer's instructions.
Experimental Conditions:
-
Purge Gas: Dry nitrogen or helium at a flow rate of 20-50 mL/min to provide an inert atmosphere.[12]
-
Heating Rate: A standard heating rate of 10°C/min is commonly used.[12]
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 100°C at 10°C/min.
-
-
Reference: An empty, sealed aluminum pan.
Data Analysis:
-
From the resulting DSC thermogram, determine the onset temperature of melting, the peak temperature of the melting endotherm, and the enthalpy of fusion (ΔH) by integrating the area under the peak.[13]
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a method for assessing the thermal stability of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound powder into a tared TGA pan (e.g., aluminum or platinum).
Instrument Calibration:
-
Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.
Experimental Conditions:
-
Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.[10]
-
Heating Rate: A heating rate of 10°C/min is typically employed.[10]
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C (or higher if the complete decomposition profile is of interest) at 10°C/min.
-
Data Analysis:
-
Plot the sample mass (or percent mass loss) as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the thermal characterization process for this compound.
References
- 1. phexcom.com [phexcom.com]
- 2. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. jddtonline.info [jddtonline.info]
- 12. brieflands.com [brieflands.com]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Sources of Glyceryl Behenate: A Comparative Analysis of Natural and Synthetic Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl behenate, a versatile lipid excipient, is a cornerstone in pharmaceutical formulation, prized for its roles as a lubricant, binder, and matrix former in sustained-release and lipid-based drug delivery systems. Composed of a mixture of mono-, di-, and tribehenate esters of glycerol, its physicochemical properties are critical to its functionality. This technical guide provides an in-depth exploration of the origins of this compound, delineating the nuances between products derived from natural raw materials and those produced through chemical synthesis. We will examine the extraction and synthesis pathways, present a comparative analysis of their physicochemical properties, detail relevant experimental protocols, and discuss the analytical techniques pivotal for their characterization.
Introduction to this compound
This compound is the product of the esterification of glycerol with behenic acid (docosanoic acid, C22:0).[1][2] It is not a single chemical entity but a defined mixture of glyceryl mono-, di-, and tribehenate.[3] The predominance of the diester, glyceryl dibehenate, is a key characteristic.[4] Its utility in the pharmaceutical industry is extensive, ranging from a tablet and capsule lubricant to a lipidic coating agent and a matrix for controlled-release formulations.[5] It is also a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The distinction between "natural" and "synthetic" sources of this compound is often a point of inquiry. It is crucial to understand that pharmaceutical-grade this compound is always the product of a chemical synthesis—esterification. The "natural" designation refers to the origin of the primary reactants: behenic acid and glycerin, which are derived from vegetable sources.[1][2]
Sources and Manufacturing Pathways
The pathway to producing this compound begins with the sourcing of its constituent raw materials, which can be followed by a controlled synthesis process.
Natural Origin of Raw Materials
The precursors for this compound are sourced from natural, predominantly vegetable, origins.[1]
-
Behenic Acid (C₂₂H₄₄O₂): This long-chain saturated fatty acid is naturally present in various plant oils. The primary commercial sources include:
-
Ben oil: Extracted from the seeds of the Moringa oleifera tree, which contains a significant amount of behenic acid (around 9%).[6][7]
-
Rapeseed (Canola) oil: A common source for the commercial production of behenic acid.[8]
-
Peanut oil: Another notable source, with behenic acid also found in the skins of peanuts.[7][9]
-
-
Glycerin (C₃H₈O₃): Also known as glycerol, this polyol is a byproduct of the soap and biodiesel industries. For pharmaceutical applications, vegetable-derived glycerin is preferred.[10]
The general workflow for obtaining these raw materials from their natural sources involves extraction and purification.
References
- 1. What is this compound BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]
- 2. This compound - CD Formulation [formulationbio.com]
- 3. This compound [doi.usp.org]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. phexcom.com [phexcom.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Behenic acid - Wikipedia [en.wikipedia.org]
- 8. atamankimya.com [atamankimya.com]
- 9. tuscany-diet.net [tuscany-diet.net]
- 10. ifpc.com [ifpc.com]
- 11. What Is Vegetable Glycerin Made Out Of? A Look at Sources and Processing - Elchemy [elchemy.com]
- 12. Glycerol - Wikipedia [en.wikipedia.org]
Methodological & Application
Glyceryl Behenate as a Lubricant in Tablet Compression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl behenate, a mono-, di-, and tri-ester of behenic acid with glycerol, is a versatile lipid excipient in pharmaceutical formulations. While it serves various functions, including as a sustained-release agent and a lipidic coating excipient, its role as a lubricant in tablet and capsule manufacturing is of primary importance. This document provides detailed application notes and protocols for utilizing this compound as a lubricant in tablet compression, with a focus on its comparative performance against other common lubricants and its impact on tablet quality attributes.
This compound offers several advantages as a lubricant. It is less hydrophobic than magnesium stearate, which can mitigate some of the negative effects on tablet disintegration and dissolution often associated with the latter.[1][2] Furthermore, it can be a suitable alternative in formulations where magnesium stearate shows chemical incompatibility with the active pharmaceutical ingredient (API).[3][4]
Data Presentation: Quantitative Analysis of Lubricant Performance
The selection of a lubricant and its concentration is a critical step in tablet formulation development, as it can significantly impact the manufacturing process and the final product's characteristics. The following tables summarize key quantitative data from comparative studies involving this compound.
Table 1: Comparative Lubricant Efficiency in a Lactose Formulation [5]
| Lubricant (1% w/w) | Compaction Force (kg) to achieve hardness of 5-6 SCU | Ejection Force (kg) | Residual Force (kg) |
| This compound | 1000 | 25 | 12 |
| Magnesium Stearate | 1100 | 20 | 10 |
| Sodium Stearyl Fumarate | 950 | 22 | 11 |
Table 2: Comparative Lubricant Efficiency in a Salicylic Acid Formulation [5]
| Lubricant (1% w/w) | Compaction Force (kg) to achieve hardness of 6-7 SCU | Ejection Force (kg) | Residual Force (kg) |
| This compound | 1200 | 35 | 15 |
| Magnesium Stearate | 1400 | 30 | 12 |
| Sodium Stearyl Fumarate | 1100 | 32 | 14 |
Table 3: Effect of this compound Concentration on Tablet Properties [6][7]
| This compound Concentration (% w/w) | Observation during Tableting | Impact on Dissolution |
| 0.5 | Sticking of granulate to tablet press punches observed. | - |
| 1.0 | Sticking of granulate to tablet press punches observed. | - |
| 1.5 | No sticking observed. | Showed the smallest decrease in API dissolution after 3 and 6 weeks at 60°C. |
Experimental Protocols
This section provides detailed protocols for the evaluation of this compound as a tablet lubricant.
Protocol for Tablet Manufacturing by Direct Compression
Direct compression is a streamlined process for tablet manufacturing that involves blending the API and excipients followed by compression.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Diluent (e.g., Microcrystalline Cellulose, Lactose)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
This compound (e.g., Compritol® 888 ATO)
-
V-blender or other suitable powder blender
-
Tablet press (single-punch or rotary)
-
Sieves for powder delumping
Procedure:
-
Pre-blending:
-
Pass the API, diluent, and disintegrant through an appropriate sieve (e.g., 40 mesh) to break up any agglomerates.
-
Transfer the sieved powders to a V-blender.
-
Blend the powders for 10-15 minutes to ensure a homogenous mixture.
-
-
Lubricant Addition:
-
Pass the required amount of this compound through a fine sieve (e.g., 60 mesh).
-
Add the sieved this compound to the pre-blended powder mixture in the V-blender.
-
Blend for a short period, typically 2-5 minutes. Over-blending with the lubricant can negatively impact tablet hardness and dissolution.[8]
-
-
Tablet Compression:
-
Set up the tablet press with the desired tooling (punches and dies).
-
Calibrate the press for tablet weight, thickness, and hardness.
-
Load the final powder blend into the hopper of the tablet press.
-
Compress the tablets to the target weight and hardness.
-
Collect the tablets and de-dust them using a tablet de-duster.
-
Protocol for Tablet Quality Control Testing
Equipment: Tablet hardness tester
Procedure:
-
Place a single tablet diametrically between the two platens of the hardness tester.
-
Start the tester, which applies a compressive force to the tablet.
-
Record the force in Newtons (N) or kiloponds (kp) required to fracture the tablet.
-
Repeat the test for a representative sample of tablets (typically 10 tablets) and calculate the average hardness and standard deviation.
Equipment: Friability tester
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets with a total weight as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.[3]
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).[3]
-
Place the tablets in the drum of the friability tester.
-
Rotate the drum 100 times at 25 ±1 rpm.[3]
-
Remove the tablets from the drum and carefully de-dust them again.
-
Accurately weigh the tablets (W_final).
-
Calculate the percentage weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[3]
Equipment: Disintegration tester
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.[9]
-
Operate the apparatus using the specified immersion fluid (e.g., water, simulated gastric fluid) maintained at 37 ± 2°C.[9]
-
Observe the tablets at the end of the time specified in the monograph.
-
Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.[9]
Visualizations
The following diagrams illustrate key processes and concepts related to the use of this compound in tablet compression.
Caption: Experimental workflow for evaluating this compound as a lubricant.
Caption: Mechanism of action of this compound as a boundary lubricant.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Compressibility of tableting materials and properties of tablets with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. testinglab.com [testinglab.com]
- 5. usp.org [usp.org]
- 6. qualitester.com [qualitester.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. tablethardness.com [tablethardness.com]
- 9. usp.org [usp.org]
Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles (SLNs) with Glyceryl Behenate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid Lipid Nanoparticles (SLNs) are advanced colloidal drug delivery systems with particle sizes ranging from 50 to 1000 nm.[1] They are formulated from physiologically tolerable lipids that are solid at both room and body temperature. SLNs merge the advantages of polymeric nanoparticles, fat emulsions, and liposomes, offering benefits such as enhanced drug stability, controlled and sustained release, and improved bioavailability of both lipophilic and hydrophilic drugs.[2] Due to their nano-scale dimensions, SLNs can also provide targeted delivery to specific tissues, including tumors.[3]
Glyceryl behenate (marketed as Compritol® 888 ATO) is a mixture of mono-, di-, and triesters of behenic acid, and is widely used as a solid lipid for SLN preparation.[1][4] Its solid matrix structure, which is imperfect due to the mix of glycerides, facilitates higher drug encapsulation and loading capacity.[5] This document provides detailed protocols for preparing this compound-based SLNs using three common methods: high-shear homogenization and ultrasonication, solvent emulsification-evaporation, and the microemulsion technique.
Materials and Equipment
2.1. Core Materials
-
Solid Lipid: this compound (e.g., Compritol® 888 ATO).[1]
-
Surfactant(s)/Stabilizer(s): Poloxamer 188 (Lutrol F 68), Poloxamer 407, Tween 80, Polyvinyl alcohol (PVA), Soy Lecithin.[1][6][7][8]
-
Aqueous Phase: Purified, deionized, or double-distilled water.[1]
-
Active Pharmaceutical Ingredient (API): Lipophilic or hydrophilic drug to be encapsulated.
2.2. Equipment
-
Thermostatically controlled water bath or heating mantle.
-
Magnetic stirrer with heating capabilities.
-
Glass beakers and vials.
-
Standard laboratory glassware.
-
For purification (optional): Dialysis tubing or centrifugation equipment.[10]
Experimental Protocols
Method 1: High-Shear Homogenization and Ultrasonication
This is a widely used, solvent-free method suitable for many APIs. The process involves creating a coarse pre-emulsion using a high-shear homogenizer, followed by particle size reduction to the nanometer range using high-energy ultrasonication.[3][4]
Protocol:
-
Preparation of Lipid Phase: Accurately weigh the required amounts of this compound and the lipophilic drug. Heat the mixture in a beaker to a temperature 5-10°C above the melting point of this compound (~80-85°C) using a water bath. Stir until a clear, homogenous molten liquid is formed.[10][11]
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in purified water. Heat this aqueous phase to the same temperature as the lipid phase to prevent premature lipid crystallization.[10][11]
-
Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-shear homogenizer (e.g., 8,000–20,000 rpm) for 5-15 minutes. This will form a hot oil-in-water (o/w) pre-emulsion.[8][10]
-
Nanosizing by Ultrasonication: Immediately subject the hot pre-emulsion to high-intensity ultrasonication using a probe sonicator for 5-10 minutes. Intermittent sonication in an ice bath may be necessary to prevent overheating.[6]
-
Crystallization and Cooling: Allow the resulting nanoemulsion to cool down to room temperature under gentle magnetic stirring. The lipid will recrystallize, forming the solid matrix of the SLNs.[8]
-
Storage: Store the final SLN dispersion at 4°C for further analysis.[10]
Method 2: Solvent Emulsification-Evaporation
This method is particularly useful for incorporating thermosensitive drugs, as it avoids prolonged exposure to high temperatures. It involves dissolving the lipid and drug in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent.[12][13]
Protocol:
-
Preparation of Organic Phase: Dissolve this compound and the drug in a water-immiscible organic solvent (e.g., a mixture of chloroform and dichloromethane).[11]
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a suitable surfactant (e.g., Tween 80, PVA).[11]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-shear homogenizer or ultrasonicator to form an oil-in-water (o/w) emulsion.[14]
-
Solvent Evaporation: Remove the organic solvent from the emulsion by continuous stirring at room temperature under reduced pressure (e.g., using a rotary evaporator).[11][14]
-
SLN Formation: As the solvent evaporates, the lipid precipitates, forming the nanoparticles.[14]
-
Purification and Storage: The resulting SLN dispersion can be washed and concentrated. Store at 4°C.
Method 3: Microemulsion Technique
This method relies on the spontaneous formation of a thermodynamically stable microemulsion, which is then dispersed in a large volume of cold water to precipitate the SLNs. It can produce very small and uniform nanoparticles.[6][15]
Protocol:
-
Preparation of Molten Mixture: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve the drug in the molten lipid.[11]
-
Microemulsion Formation: In a separate vessel, prepare an aqueous phase by dissolving a surfactant (e.g., Poloxamer 188) and a co-surfactant (e.g., butanol) in water. Heat this aqueous phase to the same temperature as the lipid melt. Add the aqueous phase to the molten lipid under mild stirring to form a clear, transparent microemulsion.[6][11][15]
-
SLN Precipitation: Pour the hot microemulsion into a beaker containing cold water (2-10°C) under gentle stirring.[11] The rapid cooling causes the lipid to precipitate, forming finely dispersed SLNs.
-
Purification and Storage: The dispersion can be purified using dialysis or filtration to remove excess surfactant. Store the final SLN dispersion at 4°C.
Data Presentation: Formulation Parameters and Characterization
The properties of SLNs are highly dependent on the formulation variables. The following tables summarize representative data for this compound-based SLNs prepared by various methods.
Table 1: SLNs prepared by Homogenization and/or Ultrasonication
| Drug | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Lopinavir | Poloxamer 188 | 185 ± 5 | 0.11 ± 0.01 | -11.8 ± 0.09 | 86.2 ± 1.5 | [9] |
| Lopinavir | Poloxamer 407, PEG 4000 | 214.5 ± 4.07 | - | -12.7 ± 0.87 | 81.6 ± 2.3 | [7] |
| Atorvastatin | Poloxamer 188, Phospholipon 90H | <200 | - | - | - | [11] |
| Clarithromycin | Chitosan | 10.10 - 144.2 | 0.244 - 0.412 | 8.9 - 62.6 | 51.1 - 62 |[16] |
Table 2: SLNs prepared by Solvent Emulsification/Diffusion
| Drug | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
|---|
| Haloperidol | Tween 80 | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 |[1] |
Table 3: SLNs prepared by Microemulsion Method
| Drug | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
|---|
| Aceclofenac | Poloxamer 188 | 245 ± 5 | 0.470 | -11.0 to -16.4 | 68 - 90 |[6] |
Characterization of SLNs
A thorough characterization is essential to ensure the quality, stability, and efficacy of the SLN formulation.
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measured using Dynamic Light Scattering (DLS). Particle size influences the in vivo behavior, while a low PDI (<0.3) indicates a narrow and uniform size distribution. Zeta potential is a measure of surface charge and predicts the physical stability of the colloidal dispersion against aggregation.[9][10]
-
Entrapment Efficiency (EE) and Drug Loading (DL): EE refers to the percentage of the initial drug that has been successfully encapsulated within the nanoparticles. It is typically determined by separating the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the free drug in the supernatant.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). These techniques confirm the spherical shape and surface characteristics of the nanoparticles.[1][10]
-
Solid-State Characterization: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to investigate the crystalline structure of the lipid matrix and the physical state of the encapsulated drug (amorphous vs. crystalline). An amorphous state of the drug within the lipid is often confirmed by the absence of its characteristic melting peak in the DSC thermogram.[1][7]
-
In Vitro Drug Release: Release studies are performed using methods like dialysis bag diffusion to determine the rate and extent of drug release from the SLNs over time, often showing a biphasic pattern with an initial burst release followed by a sustained release.[1][16]
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. jptcp.com [jptcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and evaluation of this compound based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent emulsification evaporation: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Glyceryl Behenate for Hot-Melt Coating of Powders
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Glyceryl behenate, commercially known as Compritol® 888 ATO, is a lipid excipient widely utilized in the pharmaceutical industry for various applications, including as a lubricant and as a matrix-forming agent in sustained-release tablets.[1][2] This document provides detailed application notes and protocols for the use of this compound as a hot-melt coating (HMC) agent for powders. HMC is a solvent-free, efficient process that involves spraying a molten lipid onto a substrate, such as powder particles, granules, or beads.[3][4] This technique is particularly advantageous for taste masking, protecting sensitive active pharmaceutical ingredients (APIs), and achieving controlled or prolonged drug release.[4][5]
The primary benefits of using this compound for HMC include its chemical inertness, sharp melting and recrystallization profile, and its ability to form a homogeneous, consistent coating.[6][7] These properties help to ensure batch-to-batch consistency and a predictable drug release profile, which is often directly related to the amount of this compound applied.[5]
2. Materials and Equipment
2.1 Materials
-
Core particles (API, granules, non-pareil beads, etc.)
-
This compound (e.g., Compritol® 888 ATO)
-
Optional: Pore-formers (e.g., lactose, mannitol) or surfactants (e.g., polysorbates) to modify release profiles.[2][8]
2.2 Equipment
-
Fluidized bed coater with a top-spray or bottom-spray (Wurster) configuration, equipped with a heated spray nozzle and peristaltic pump.
-
Hot plate with magnetic stirrer or a thermostatically controlled melting vessel.
-
Heated tubing for transfer of the molten lipid.
-
Particle size analyzer.
-
Scanning Electron Microscope (SEM) for morphology analysis.
-
Dissolution testing apparatus (USP Apparatus 1 or 2).
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for drug quantification.
-
Differential Scanning Calorimeter (DSC) for thermal analysis.
3. Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for successful HMC process development.
| Property | Value | Reference |
| Chemical Name | Mixture of mono-, di-, and triglycerides of behenic acid | |
| Melting Point | 65-77°C | [9] |
| Saponification Value | 145-165 | [9] |
| Solubility | Practically insoluble in water; soluble in hot chloroform and dichloromethane | [9] |
| Functional Category | Coating agent, lubricant, sustained-release matrix former | [1][9] |
4. Experimental Protocols
4.1. Protocol 1: Hot-Melt Coating of Powder/Granules
This protocol outlines the general procedure for coating powders or granules using a fluidized bed coater.
Workflow for Hot-Melt Coating
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Controlled release of tramadol hydrochloride from matrices prepared using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Hot melt coating ⋅ Gattefossé [gattefosse.com]
- 5. Compritol 888 ATO: an innovative hot-melt coating agent for prolonged-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Free Melting Techniques for the Preparation of Lipid-Based Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phexcom.com [phexcom.com]
Glyceryl Behenate in the Formulation of Nanostructured Lipid Carriers (NLCs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of glyceryl behenate in the formulation of Nanostructured Lipid Carriers (NLCs). NLCs are advanced lipid-based drug delivery systems that offer advantages such as improved drug solubility, controlled release, and enhanced stability. This compound, a mono-, di-, and tri-ester of behenic acid with glycerol, is a widely used solid lipid in NLC formulations due to its biocompatibility, biodegradability, and ability to form a stable lipid matrix.[1]
Introduction to this compound in NLCs
This compound (e.g., Compritol® 888 ATO) serves as the solid lipid core in NLCs.[2][3] NLCs are composed of a blend of a solid lipid and a liquid lipid (oil), which creates an imperfect crystalline structure. This imperfect matrix provides a higher drug loading capacity and minimizes drug expulsion during storage compared to earlier solid lipid nanoparticles (SLNs).[3] The inclusion of a liquid lipid within the solid lipid matrix of this compound results in a less ordered lipid structure, which can accommodate a larger amount of the drug and prevent its premature crystallization.
The selection of this compound as the solid lipid is often based on its physicochemical properties, including its melting point (approximately 70°C), which is suitable for common preparation techniques like hot homogenization.[4] Its waxy nature contributes to the controlled release of encapsulated drugs.[4]
Physicochemical Characterization of this compound-Based NLCs
The performance of NLCs as a drug delivery system is critically dependent on their physicochemical characteristics. The following tables summarize quantitative data from studies utilizing this compound in NLC formulations.
Table 1: Formulation Parameters of this compound-Based NLCs
| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant(s) | Drug |
| F1[2] | This compound | Medium Chain Triglycerides (MCTs) | Polyvinyl Alcohol (PVA), Polysorbate 80 | Aceclofenac |
| F2[3] | This compound (Compritol® 888 ATO) | Oleic Acid | Not specified | Apremilast |
| F3[4] | This compound | Miglyol® 812 | Tween® 80, Solutol HS 15 | Not specified (fluorescent dye) |
Table 2: Physicochemical Properties of this compound-Based NLCs
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1[2] | 150 ± 10 | < 0.25 | -25 ± 2 | 85 ± 3 |
| F2[3] | 758 | 0.339 | -33.3 | 85.5 |
| F3[4] | ~150 | Not specified | ~ -19 | Not specified |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based NLCs.
Preparation of NLCs by High-Shear Homogenization and Ultrasonication
This is a widely used method for the production of NLCs.[5]
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Medium Chain Triglycerides, Oleic Acid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (e.g., Soy Lecithin)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath or heating mantle with magnetic stirrer
-
Beakers
-
Digital thermometer
Protocol:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amounts of this compound and the liquid lipid. The ratio of solid lipid to liquid lipid needs to be optimized for the specific application.[6]
-
Heat the lipid mixture in a beaker to a temperature 5-10°C above the melting point of this compound (approximately 75-80°C) using a water bath or heating mantle with continuous stirring until a clear, homogenous molten liquid is formed.[7]
-
Dissolve the lipophilic API in the molten lipid phase.[2]
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C) under magnetic stirring.[2]
-
-
Formation of the Pre-emulsion:
-
Slowly add the hot aqueous phase to the molten lipid phase while continuously stirring with a magnetic stirrer.
-
Subject the mixture to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[2]
-
-
Nanosizing by Ultrasonication:
-
Immediately subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size.
-
-
Cooling and NLC Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring. As the lipid solidifies, the NLCs are formed.[8]
-
The NLC dispersion can be stored at 4°C for further characterization.
-
Characterization of NLCs
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for the stability and in vivo performance of the nanoparticles and are typically measured using Dynamic Light Scattering (DLS).[9]
Procedure:
-
Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at a constant temperature (e.g., 25°C).
-
Perform measurements in triplicate to ensure reproducibility.
3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the NLC dispersion. This can be achieved by methods such as ultracentrifugation or by using centrifugal filter devices.[9]
-
Quantification of Drug:
-
Measure the concentration of the free drug in the supernatant using a suitable validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
To determine the total amount of drug, disrupt a known volume of the NLC dispersion using a suitable solvent to release the encapsulated drug and measure the total drug concentration.
-
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipids] x 100
-
3.2.3. Morphological Characterization
Transmission Electron Microscopy (TEM) is used to visualize the shape and surface morphology of the NLCs.
Procedure:
-
Place a drop of the diluted NLC dispersion onto a carbon-coated copper grid.
-
The sample can be air-dried or negatively stained (e.g., with phosphotungstic acid) to enhance contrast.[2]
-
Observe the grid under the TEM to visualize the nanoparticles.
Visualizations
The following diagrams illustrate the NLC structure and the experimental workflow for their preparation.
Caption: Structure of a Nanostructured Lipid Carrier (NLC).
Caption: Experimental workflow for NLC preparation and characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bpasjournals.com [bpasjournals.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of protocol for screening the formulation components and the assessment of common quality problems of nano-structured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating APIs into Glyceryl Behenate Matrix
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for incorporating Active Pharmaceutical Ingredients (APIs) into a Glyceryl behenate (such as Compritol® 888 ATO) matrix. This compound is a versatile lipid excipient widely used in the pharmaceutical industry for various applications, including taste masking, sustained release formulations, and enhancing the bioavailability of poorly soluble drugs.[1][2] This document outlines three primary techniques: Hot-Melt Extrusion (HME), Spray Congealing, and Solid Lipid Nanoparticle (SLN) Preparation.
Hot-Melt Extrusion (HME)
Hot-melt extrusion is a solvent-free, continuous manufacturing process that uses heat and shear to disperse or dissolve an API within a polymer or lipid matrix.[3] It is an efficient method for producing solid dispersions and controlled-release formulations.[1]
Experimental Protocol: Hot-Melt Extrusion
Objective: To prepare a sustained-release API-Glyceryl behenate matrix.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., Compritol® 888 ATO)
-
(Optional) Pore-forming agents (e.g., polyethylene glycol, lactose)[4]
-
(Optional) Plasticizers
Equipment:
-
Twin-screw extruder
-
Feeder
-
Conveyor belt
-
Pelletizer
-
Hot-stage microscope (for determining processing temperature)
-
Differential Scanning Calorimeter (DSC)
-
X-Ray Powder Diffractometer (XRPD)
-
Dissolution testing apparatus
Methodology:
-
Pre-formulation Studies:
-
Determine the melting point and thermal stability of the API and this compound using DSC to establish the processing temperature window. The processing temperature should be above the melting point of this compound (typically 65-77°C) but below the degradation temperature of the API.[1][5]
-
Evaluate the miscibility of the API and this compound using hot-stage microscopy.
-
-
Blending:
-
Accurately weigh the API, this compound, and any other excipients.
-
Geometrically mix the components in a blender (e.g., Turbula mixer) for a sufficient time (e.g., 10-15 minutes) to ensure a homogenous powder blend.
-
-
Hot-Melt Extrusion:
-
Set the temperature profile of the extruder barrel. A common starting point is to set the zones progressively higher, with the final zones at or slightly above the melting temperature of the this compound. For example, a temperature profile could be 60-63-68-67-65-67-67-68°C. For some applications requiring higher temperatures to ensure miscibility, profiles can go up to 180°C, as this compound has shown chemical stability at such temperatures.
-
Set the screw speed (e.g., 50-150 rpm) and feed rate (e.g., 80 g/h).[6] These parameters will influence the residence time and shear forces within the extruder.
-
Feed the powder blend into the extruder.
-
The molten extrudate is then passed through a die to form a strand of desired diameter.
-
-
Downstream Processing:
-
The extruded strand is cooled on a conveyor belt.
-
The cooled strand is fed into a pelletizer to obtain pellets of a specific length.
-
The resulting pellets can be filled into capsules or further processed into tablets by compression.
-
-
Characterization:
-
Solid-State Characterization: Use DSC and XRPD to confirm the physical state of the API (crystalline or amorphous) within the extrudate.[7][8]
-
Morphology: Analyze the surface morphology of the extrudates using Scanning Electron Microscopy (SEM).
-
Drug Content Uniformity: Determine the API content in the pellets to ensure homogeneity.
-
In Vitro Dissolution: Perform dissolution studies to evaluate the drug release profile from the matrix.
-
Quantitative Data for HME with this compound
| Parameter | Value/Range | API Example | Observations | Reference |
| Processing Temperature | 60 - 180°C | Niacin | This compound is chemically stable even at 180°C. | |
| Screw Speed | 50 - 150 rpm | Indomethacin | Influences mixing efficiency and residence time. | [6] |
| Feed Rate | 80 g/h | Niacin | Affects the fill level of the extruder and residence time. | |
| Drug Loading | 20 - 40% (w/w) | Indomethacin | Higher drug loads can affect processability and release profiles. | [6] |
| Release Profile | Sustained release over 16h | Tramadol HCl | Release can be modulated by incorporating pore-formers. | [9] |
Diagram of the Hot-Melt Extrusion Workflow
Caption: Workflow for incorporating API into a this compound matrix using HME.
Spray Congealing
Spray congealing, also known as spray chilling, is a technique where a molten mixture of the API and a lipid carrier is atomized into a cooling chamber, leading to the formation of solid microparticles.[10][11] This method is solvent-free and suitable for producing free-flowing spherical particles.[11]
Experimental Protocol: Spray Congealing
Objective: To produce API-loaded this compound microparticles.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., Compritol® 888 ATO)
Equipment:
-
Spray dryer with a spray congealing accessory
-
Heating mantle or water bath
-
Homogenizer (optional, for suspensions)
-
Particle size analyzer
-
Scanning Electron Microscope (SEM)
-
Differential Scanning Calorimeter (DSC)
-
Dissolution testing apparatus
Methodology:
-
Preparation of the Molten Feed:
-
Melt the this compound by heating it to a temperature approximately 10-20°C above its melting point (e.g., 80-90°C).
-
Disperse or dissolve the API in the molten this compound. For suspensions, a homogenizer can be used to ensure uniform distribution.
-
-
Spray Congealing Process:
-
Set the parameters of the spray congealer. Key parameters include:
-
Inlet Temperature: Maintained above the melting point of the lipid to keep the feed in a molten state.
-
Outlet/Cooling Chamber Temperature: Set below the solidification point of this compound to ensure rapid solidification of the droplets.
-
Atomization Pressure/Gas Flow Rate: This affects the droplet size and thus the final particle size of the microparticles. Higher pressure generally leads to smaller particles.[10]
-
Feed Rate: Controls the flow of the molten mixture to the atomizer.
-
-
Pump the molten feed through the atomizer into the cooling chamber.
-
The atomized droplets solidify upon contact with the cool air, forming solid lipid microparticles.
-
-
Collection and Characterization:
-
The microparticles are collected from the cyclone and/or collection vessel of the instrument.
-
Particle Size and Morphology: Analyze the particle size distribution using laser diffraction and the morphology using SEM.
-
Solid-State Characterization: Use DSC to confirm the crystallinity of the API and lipid within the microparticles.
-
Drug Loading and Encapsulation Efficiency: Determine the amount of API incorporated into the microparticles.
-
In Vitro Release: Evaluate the drug release profile using a suitable dissolution method.
-
Quantitative Data for Spray Congealing with this compound
| Parameter | Value/Range | API Example | Observations | Reference |
| Feed Temperature | ~85-95°C | Theophylline | Must be maintained above the lipid's melting point. | [10] |
| Atomization Pressure | 0.35 - 1.75 bar | Metoclopramide HCl | Higher pressure results in smaller particle sizes. | [10] |
| Particle Size | 54 - 98 µm | Metoclopramide HCl | Dependent on atomization pressure. | [10] |
| Drug Loading | Up to 50% (w/w) | General | High drug loading is a key advantage of this technique. | [11] |
| Yield | 79 - 95% | Insulin | High process yields are achievable. | [12] |
Diagram of the Spray Congealing Workflow
Caption: Workflow for producing API-loaded microparticles via spray congealing.
Solid Lipid Nanoparticles (SLNs) Preparation
SLNs are colloidal carriers with a solid lipid core, offering advantages like controlled release and improved bioavailability.[13] this compound is a common lipid used for SLN formulation.[14] Several methods can be employed for their preparation.
Experimental Protocol: Solvent Emulsification-Evaporation
Objective: To prepare API-loaded this compound SLNs.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Organic solvent (e.g., chloroform, ethanol)[14]
-
Aqueous surfactant solution (e.g., Tween 80, Poloxamer 188)[9][13]
-
Purified water
Equipment:
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Particle size and zeta potential analyzer (e.g., Zetasizer)
-
Transmission Electron Microscope (TEM) or SEM
-
DSC and XRPD
Methodology:
-
Phase Preparation:
-
Organic Phase: Dissolve the API and this compound in a suitable organic solvent.
-
Aqueous Phase: Dissolve the surfactant in purified water.
-
-
Emulsification:
-
Heat both the organic and aqueous phases to a temperature above the melting point of this compound (e.g., 75-80°C).
-
Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication for a specific time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
Solvent Evaporation and Nanoparticle Formation:
-
Subject the emulsion to continuous stirring on a magnetic stirrer while allowing the organic solvent to evaporate. A rotary evaporator can be used to expedite this process under reduced pressure.
-
As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles.
-
-
Purification and Characterization:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measure these parameters to assess the quality and stability of the nanoparticle dispersion.
-
Morphology: Visualize the nanoparticles using TEM or SEM.
-
Entrapment Efficiency and Drug Loading: Determine the percentage of API successfully encapsulated within the SLNs.
-
Solid-State Characterization: Analyze the physical state of the drug and lipid using DSC and XRPD.
-
In Vitro Release: Perform drug release studies using a dialysis bag method or other appropriate techniques.
-
Experimental Protocol: High-Pressure Homogenization (HPH)
Objective: To prepare API-loaded this compound SLNs.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Aqueous surfactant solution
-
Purified water
Equipment:
-
High-shear homogenizer
-
High-pressure homogenizer
-
Thermostatically controlled water bath
Methodology:
-
Pre-emulsion Preparation:
-
Melt the this compound and dissolve the API in the molten lipid.
-
Prepare a hot aqueous surfactant solution at the same temperature.
-
Disperse the molten lipid phase in the hot aqueous phase using a high-shear homogenizer to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the hot pre-emulsion through a high-pressure homogenizer for a defined number of cycles at a specific pressure. This process reduces the droplet size to the nanometer range.
-
The nanoemulsion is then cooled down to room temperature, leading to the recrystallization of the lipid and the formation of SLNs.
-
-
Characterization:
-
Characterize the SLNs for particle size, PDI, zeta potential, morphology, entrapment efficiency, drug loading, solid-state properties, and in vitro release as described in the solvent emulsification-evaporation protocol.
-
Quantitative Data for this compound SLNs
| Technique | API Example | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Solvent Emulsification-Evaporation | Haloperidol | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | [13] |
| High-Pressure Homogenization | Atorvastatin | <200 | - | - | - | |
| Microemulsion | Aceclofenac | 245 ± 5 | 0.470 | - | 68 - 90 | [9] |
| Hot Self-Nanoemulsification | Lopinavir | 214.5 ± 4.07 | - | -12.7 ± 0.87 | 81.6 ± 2.3 |
Diagram of the SLN Preparation Workflow (Solvent Emulsification-Evaporation)
Caption: Workflow for SLN preparation using the solvent emulsification-evaporation method.
Conclusion
The choice of technique for incorporating an API into a this compound matrix depends on the desired final dosage form, the physicochemical properties of the API, and the intended release profile. Hot-melt extrusion is a robust method for producing solid dosage forms with controlled release. Spray congealing is advantageous for creating uniform, free-flowing microparticles with high drug loading. The preparation of solid lipid nanoparticles is a versatile approach for developing advanced drug delivery systems with enhanced bioavailability and targeted delivery potential. The provided protocols and data serve as a comprehensive guide for researchers and formulation scientists working with this compound matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HOT MELT EXTRUSION - API Bioavailability: Suspending Hydrophobic Drugs in a Solid Solution [drug-dev.com]
- 4. An update on the contribution of hot-melt extrusion technology to novel drug delivery in the twenty-first century: part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solid Lipid Microparticles by Spray Congealing of Water/Oil Emulsion: An Effective/Versatile Loading Strategy for a Highly Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 13. scielo.br [scielo.br]
- 14. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glyceryl Behenate in Pediatric Oral Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl behenate, a mono-, di-, and tri-ester of behenic acid with glycerol, is a versatile lipid excipient with increasing applications in pediatric oral formulations. Its waxy nature and physiological inertness make it a valuable tool for addressing two of the most significant challenges in pediatric drug delivery: taste masking of bitter active pharmaceutical ingredients (APIs) and the development of modified-release dosage forms suitable for children. This document provides detailed application notes and experimental protocols for the use of this compound in pediatric oral formulations, targeting taste masking and controlled release.
Key Applications of this compound in Pediatric Formulations
This compound is primarily utilized in pediatric oral formulations for:
-
Taste Masking: By encapsulating or creating a matrix around the drug particles, this compound forms a physical barrier that prevents the drug from dissolving in the oral cavity and interacting with taste buds. This is particularly effective for bitter drugs commonly used in pediatrics.[1][2][3]
-
Controlled Release: As a hydrophobic matrix-forming agent, this compound can be used to sustain the release of drugs from solid dosage forms like tablets and mini-tablets. This can reduce dosing frequency, which is a significant advantage in pediatric populations, improving compliance and therapeutic outcomes.[4][5]
-
Lubrication: In tablet manufacturing, this compound can also function as a lubricant, aiding in the ejection of tablets from the die.[6]
Application Note 1: Taste Masking of Bitter Drugs using Melt Granulation
Objective: To mask the unpleasant taste of a bitter API for pediatric administration by creating taste-masked granules using melt granulation with this compound.
Principle: Melt granulation is a solvent-free process where the drug is mixed with a molten lipid binder (this compound). Upon cooling, the lipid solidifies, entrapping the drug particles within a waxy matrix, thus preventing their dissolution in the saliva.[4][7][8]
Experimental Protocol: Melt Granulation for Taste Masking
Materials:
-
Active Pharmaceutical Ingredient (API) - Bitter Drug (e.g., Satranidazole)
-
This compound (e.g., Compritol® 888 ATO)
-
Other excipients as required (e.g., fillers, disintegrants)
Equipment:
-
High-shear mixer/granulator with a heating jacket or a twin-screw extruder
-
Sieves of various mesh sizes
-
Hot air oven
-
Dissolution testing apparatus (USP Type II)
-
Analytical balance
-
Characterization equipment (e.g., Scanning Electron Microscope - SEM, Differential Scanning Calorimetry - DSC)
Protocol Steps:
-
Pre-blending: The API and other powdered excipients are dry-mixed in the granulator bowl for 5-10 minutes to ensure a homogenous blend.
-
Heating and Granulation:
-
The temperature of the granulator jacket is raised to the melting point of this compound (approximately 70-80°C).
-
This compound is added to the powder blend.
-
The mixture is granulated at a specific impeller and chopper speed for a defined period (e.g., 10-15 minutes) to ensure uniform coating of the API particles with the molten lipid.
-
-
Cooling and Solidification: The granulated mass is allowed to cool to room temperature to solidify the this compound.
-
Sizing: The solidified granules are passed through an appropriate sieve to obtain the desired particle size distribution.
-
Characterization:
-
Flow Properties: Evaluate the flowability of the granules using parameters like the angle of repose and Carr's index.
-
Drug Content: Determine the uniformity of the drug content in the granules.
-
In Vitro Drug Release: Perform dissolution testing in simulated salivary fluid (pH 6.8) for a short duration (e.g., 5-10 minutes) to assess the taste-masking efficiency (low drug release is desired). Subsequently, conduct dissolution in a biorelevant medium (e.g., simulated gastric fluid, pH 1.2) to ensure complete drug release.[6]
-
Taste Assessment (Optional): Utilize a trained taste panel or an electronic tongue to quantify the reduction in bitterness.
-
Morphology and Solid-State Characterization: Use SEM to visualize the surface of the granules and DSC to confirm the physical state of the drug and excipient.
-
Logical Workflow for Melt Granulation Taste Masking
Caption: Workflow for taste masking using melt granulation.
Application Note 2: Controlled-Release Pediatric Mini-Tablets
Objective: To formulate controlled-release mini-tablets for pediatric use, providing sustained drug delivery and improved dosing flexibility, using this compound as a matrix former.
Principle: Mini-tablets (1-3 mm in diameter) are an age-appropriate dosage form for children who can swallow small solids.[5][9] When this compound is used as a matrix-forming agent in directly compressed mini-tablets, it creates a hydrophobic matrix that controls the release of the drug by diffusion through the lipid channels. The release rate can be modulated by varying the concentration of this compound and the size of the mini-tablets.[4][5]
Experimental Protocol: Direct Compression of Controlled-Release Mini-Tablets
Materials:
-
Active Pharmaceutical Ingredient (API) (e.g., Theophylline)
-
This compound (e.g., Compritol® 888 ATO)
-
Filler/Binder (e.g., Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
Equipment:
-
V-blender or other suitable powder blender
-
Tablet press equipped with multi-tip tooling for mini-tablets
-
Hardness tester
-
Friability tester
-
Dissolution testing apparatus (USP Type II or as appropriate for mini-tablets)
-
Analytical balance
Protocol Steps:
-
Sieving and Blending:
-
Pass all ingredients through an appropriate sieve to ensure uniformity.
-
Blend the API and filler in a V-blender for 15 minutes.
-
Add this compound to the blend and mix for another 10 minutes.
-
Finally, add the lubricant and blend for a further 3-5 minutes.
-
-
Compression:
-
Compress the final blend into mini-tablets using a rotary tablet press with multi-tip punches of the desired diameter (e.g., 2 mm).
-
Adjust the compression force to achieve the target tablet hardness.
-
-
Characterization:
-
Physical Properties: Evaluate the mini-tablets for weight variation, hardness, thickness, and friability according to pharmacopeial standards.
-
Drug Content Uniformity: Assess the uniformity of the drug content across the batch of mini-tablets.
-
In Vitro Dissolution:
-
Perform dissolution testing using a suitable apparatus (e.g., USP Apparatus 2 with a paddle speed of 50-100 rpm).
-
Use a physiologically relevant dissolution medium (e.g., simulated gastric fluid for the first 2 hours, followed by simulated intestinal fluid).[10][11]
-
Collect samples at predetermined time intervals over a prolonged period (e.g., 12-24 hours) to determine the drug release profile.
-
Analyze the drug release kinetics by fitting the data to various release models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).
-
-
Experimental Workflow for Controlled-Release Mini-Tablets
Caption: Workflow for developing controlled-release mini-tablets.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected from the experimental protocols described above.
Table 1: Taste-Masking Efficiency of this compound Granules
| Formulation Parameter | Drug Release in Simulated Salivary Fluid (pH 6.8) at 5 min (%) | Taste Panel Score (Bitterness Scale 1-5) |
| Pure Drug | > 90% | 5 (Very Bitter) |
| Drug:this compound (1:1) | < 20% | 2 (Slightly Bitter) |
| Drug:this compound (1:2) | < 10% | 1 (Not Bitter) |
| Drug:this compound (1:3) | < 5% | 1 (Not Bitter) |
Note: The optimal drug-to-lipid ratio will depend on the specific API and desired taste-masking level.[7]
Table 2: Controlled-Release Characteristics of this compound Mini-Tablets
| Formulation Parameter | Time for 50% Drug Release (hours) | Time for 90% Drug Release (hours) | Release Kinetics Model |
| 10% this compound | 4 | 10 | Higuchi |
| 20% this compound | 7 | 18 | Higuchi |
| 30% this compound | 10 | > 24 | Higuchi |
| 20% this compound (2mm) | 6 | 16 | Higuchi |
| 20% this compound (3mm) | 8 | 20 | Higuchi |
Note: Increasing the concentration of this compound and the size of the mini-tablets generally leads to a slower drug release rate.[4]
Signaling Pathways and Logical Relationships
Mechanism of Taste Masking with this compound
Caption: Mechanism of this compound in taste masking.
Conclusion
This compound is a highly effective and safe excipient for the development of patient-centric pediatric oral formulations. Its utility in both taste masking through techniques like melt granulation and in achieving controlled release in dosage forms such as mini-tablets makes it a valuable component in the pharmaceutical scientist's toolkit. The protocols and data presented here provide a foundation for the rational design and development of palatable and effective medicines for children. Further optimization of formulation and process parameters will be necessary depending on the specific properties of the API and the desired therapeutic profile.
References
- 1. Preparation of Sustained Release Tablet with Minimized Usage of this compound Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Taste Masking of Bitter Drugs for Paediatric Dosage Forms [zimlab.in]
- 4. Continuous Melt Granulation for Taste-Masking of Active Pharmaceutical Ingredients - ProQuest [proquest.com]
- 5. japsonline.com [japsonline.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Development and Evaluation of Taste Masked Granular Formulation of Satranidazole by Melt Granulation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Glyceryl Behenate as a Matrix-Forming Agent for Controlled Drug Release
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glyceryl behenate, a mono-, di-, and tri-ester of behenic acid with glycerol, is a versatile lipid excipient widely utilized in the pharmaceutical industry.[1] Its primary application in oral solid dosage forms is as a matrix-forming agent for sustained and controlled drug release.[1][2] This is attributed to its hydrophobic nature, which allows for the formation of an inert, non-erodible matrix that controls drug release primarily through a diffusion-based mechanism.[3][4] this compound's utility extends to various manufacturing techniques, including direct compression, melt granulation, and hot-melt extrusion, making it a flexible option for formulators.[5][6][7] These application notes provide a comprehensive overview of the use of this compound in controlled-release formulations, including detailed experimental protocols and comparative data.
Mechanism of Controlled Drug Release
This compound forms a lipidic matrix that entraps the active pharmaceutical ingredient (API). Upon oral administration, the gastrointestinal fluid penetrates this matrix, dissolving the API. The dissolved API then diffuses through the tortuous network of channels within the inert this compound matrix. The rate of drug release is governed by the rate of diffusion, which can be modulated by altering the concentration of this compound and the inclusion of other excipients that can act as pore-formers.[8] At higher concentrations of this compound, the matrix is denser, leading to a more tortuous path for drug diffusion and consequently a slower release rate.[9]
// Nodes Ingestion [label="Oral Administration\nof Matrix Tablet", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydration [label="GI Fluid\nPenetration", fillcolor="#FBBC05", fontcolor="#202124"]; Dissolution [label="API Dissolution\nwithin Matrix", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diffusion [label="API Diffusion\nthrough Lipid Matrix", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="Controlled Drug\nRelease", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ingestion -> Hydration [label="Tablet Ingestion"]; Hydration -> Dissolution [label="Matrix Hydration"]; Dissolution -> Diffusion [label="Creation of\nConcentration Gradient"]; Diffusion -> Release [label="Sustained Release"]; }
Figure 1: Mechanism of drug release from a this compound matrix.
Experimental Protocols
Protocol 1: Preparation of this compound Matrix Tablets by Direct Compression
This protocol describes the simplest method for preparing controlled-release tablets using this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., Compritol® 888 ATO)
-
Diluent/Filler (e.g., Microcrystalline Cellulose, Lactose)[5]
-
Lubricant (e.g., Magnesium Stearate)[10]
Equipment:
-
V-blender or other suitable powder blender
-
Tablet press (single-punch or rotary)
-
Sieves
Procedure:
-
Sieving: Pass the API, this compound, and diluent through an appropriate sieve (e.g., 40 mesh) to ensure particle size uniformity and remove any aggregates.
-
Blending: Accurately weigh the required quantities of the sieved API, this compound, and diluent. Transfer them to a V-blender and mix for 15-20 minutes to achieve a homogenous blend.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) to the powder blend and mix for an additional 3-5 minutes. Avoid prolonged mixing to prevent overlubrication.
-
Compression: Compress the final blend into tablets using a tablet press equipped with the desired tooling. The compression force should be optimized to achieve tablets of suitable hardness and friability.[11]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sieving [label="Sieve API, this compound,\nand Diluent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blending [label="Blend Powders in a\nV-Blender (15-20 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lubrication [label="Add Lubricant and\nBlend (3-5 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Compression [label="Compress into Tablets", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Sieving; Sieving -> Blending; Blending -> Lubrication; Lubrication -> Compression; Compression -> End; }
Figure 2: Workflow for direct compression of this compound tablets.
Protocol 2: Preparation of this compound Matrix Tablets by Melt Granulation (Hot Fusion)
Melt granulation can produce denser granules, which may result in a more controlled and slower drug release compared to direct compression.[5][6]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Other excipients as required
Equipment:
-
High-shear mixer granulator with a heating jacket or a suitable heated vessel
-
Sieve or milling equipment
-
Tablet press
Procedure:
-
Heating: Heat the this compound in a jacketed high-shear mixer or a suitable vessel to a temperature 5-10°C above its melting point (approximately 70-75°C).[3]
-
Drug Incorporation: Once the this compound is melted, add the API and mix until a homogenous dispersion is obtained.
-
Granulation: Allow the mixture to cool while mixing. The molten mass will solidify and form granules.
-
Sizing: Pass the cooled granules through a sieve or a mill to obtain the desired particle size distribution.
-
Blending and Compression: Blend the granules with any extra-granular excipients (e.g., lubricant) and compress into tablets as described in Protocol 1.
Protocol 3: In Vitro Drug Release Testing (Dissolution)
This protocol outlines a standard method for evaluating the drug release profile from the prepared matrix tablets.
Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)[11]
-
UV-Vis Spectrophotometer or HPLC system
-
Constant temperature water bath
-
Syringes and filters
Procedure:
-
Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8).[8][11] De-aerate the medium before use.
-
Apparatus Setup: Set up the dissolution apparatus, maintaining the medium temperature at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 50 or 100 rpm).[11]
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Prepare Dissolution Medium\nand Set up Apparatus\n(37°C, 50/100 rpm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddTablet [label="Place Tablet in Vessel", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Withdraw Samples at\nPredetermined Intervals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Filter and Analyze\nDrug Concentration\n(UV-Vis/HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate Cumulative\n% Drug Released", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Setup; Setup -> AddTablet; AddTablet -> Sampling; Sampling -> Analysis; Analysis -> Calculate; Calculate -> Sampling [label="Repeat for all\ntime points"]; Calculate -> End; }
Figure 3: Workflow for in vitro drug release testing.
Data Presentation: Quantitative Analysis
The concentration of this compound in the matrix tablet formulation is a critical parameter influencing the rate of drug release. The following tables summarize the effect of this compound concentration on the release of different model drugs.
Table 1: Effect of this compound Concentration on Theophylline Release
| Formulation | This compound (%) | Other Major Excipients | Time to 50% Drug Release (T50) | Release Mechanism |
| F1 | 10 | Theophylline, Lactose | ~ 2 hours | Fickian Diffusion[4] |
| F2 | 30 | Theophylline, Lactose | ~ 6 hours | Fickian Diffusion[4] |
| F3 | 50 | Theophylline, Lactose | > 10 hours | Fickian Diffusion[4] |
Data synthesized from multiple sources indicating a trend.[4][9]
Table 2: Influence of Manufacturing Method on Tramadol HCl Release
| Formulation Code | Manufacturing Method | This compound (%) | Release Enhancer | % Drug Released at 8 hours |
| DC-1 | Direct Compression | 20 | None | ~ 85% |
| MG-1 | Melt Granulation (Hot Fusion) | 20 | None | ~ 60%[5] |
| DC-2 | Direct Compression | 20 | Lactose | > 95%[5] |
| MG-2 | Melt Granulation (Hot Fusion) | 20 | Lactose | ~ 80%[5] |
This table illustrates that melt granulation is more effective in retarding drug release than direct compression.[5]
Table 3: Impact of Post-Heating on Allopurinol Release from a Low this compound Formulation
| Formulation | This compound (%) | Post-Heating Conditions | Sustained Release Duration |
| A1 | 0.65% | No heating | < 2 hours |
| A2 | 0.65% | 80°C for 15 min | > 10 hours[10][12] |
This data demonstrates that a post-heating (sintering) step can significantly enhance the release-retarding effect of this compound, even at very low concentrations.[10][12] The heating melts the lipid, allowing it to form a more coherent and stronger matrix structure.[10]
Conclusion
This compound is a highly effective and versatile matrix-forming agent for the development of controlled-release oral solid dosage forms. Its performance can be tailored by adjusting its concentration within the formulation and by selecting the appropriate manufacturing process. The protocols and data presented herein provide a foundational guide for researchers and formulation scientists to effectively utilize this compound in their drug development projects. Further optimization may be required based on the specific physicochemical properties of the API and the desired release profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlled release of tramadol hydrochloride from matrices prepared using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2002011701A1 - A controlled release pharmaceutical composition - Google Patents [patents.google.com]
- 10. Preparation of Sustained Release Tablet with Minimized Usage of this compound Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Preparation of Sustained Release Tablet with Minimized Usage of this compound Using Post-Heating Method | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Extrusion-Spheronization using Glyceryl Behenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Glyceryl behenate, a versatile lipid excipient, in the development of spherical pellets via extrusion-spheronization. This technique is widely employed in the pharmaceutical industry to produce multi-particulate dosage forms with controlled-release properties.
Introduction to this compound in Extrusion-Spheronization
This compound, commercially available as Compritol® 888 ATO, is a mixture of mono-, di-, and tribehenates of glycerol.[1] It is a fine, white to off-white waxy powder with a faint odor.[2] In pharmaceutical formulations, it is primarily used as a lubricant, a binder, and a matrix-forming agent for sustained-release applications.[2][3] Its lipid nature and high melting point (approximately 69-74°C) make it an excellent candidate for creating a hydrophobic matrix that can control the release of water-soluble drugs.[1][4]
The extrusion-spheronization process is a robust and reproducible method for manufacturing uniformly sized spherical pellets with high drug-loading capacity, good flow properties, and low friability.[1] The process generally involves five key stages: dry mixing, wet granulation, extrusion, spheronization, and drying.[5] this compound can be incorporated into formulations for both wet and hot-melt extrusion-spheronization techniques.
Key Advantages of Using this compound
-
Sustained Release: Forms an inert, non-erodible matrix from which the drug diffuses slowly, providing a sustained-release profile.[6]
-
Process Versatility: Suitable for both traditional wet-mass extrusion-spheronization and modern hot-melt extrusion techniques.[2]
-
Good Binding Properties: Facilitates the formation of robust pellets without significantly affecting tablet hardness when compressed.[2]
-
Biocompatibility: Generally regarded as a non-toxic and non-irritant material, making it suitable for oral pharmaceutical formulations.[2]
Experimental Data Summary
The following tables summarize quantitative data from various studies on the use of this compound in extrusion-spheronization, highlighting its effect on pellet properties.
Table 1: Formulation Parameters and Pellet Characteristics
| Drug | This compound (Compritol®) Concentration (%) | Other Key Excipients | Sphericity (Aspect Ratio) | Drug Release Profile | Reference |
| Meclizine HCl | 1:0.5 - 1:3 (Drug:Lipid ratio) | Microcrystalline Cellulose (MCC) | 0.665 - 0.729 (eR) | Extended Release | [1] |
| Chlorpheniramine Maleate | 67% | Avicel (25%), CPM (8%) | Good sphericity reported | ~90% release in 12 hours | [3] |
| Galantamine HBr | Varied | Ethyl cellulose, Avicel pH 101 | Spherical shape reported | Modified Release | [7] |
| Cilostazol | Matrix former | Camphor (sublimating agent) | Spherical with unimodal size distribution | Erosion-based release | [4] |
Table 2: Process Parameters and Their Effects
| Process Parameter | Range Studied | Effect on Pellets | Reference |
| Extrusion Speed | 100 rpm | Formation of suitable extrudates | [3] |
| Spheronization Speed | 200 - 1000 rpm | Higher speeds can improve sphericity but may also lead to agglomeration. Optimal speed depends on formulation and equipment. | [3][8] |
| Spheronization Time | 2 - 10 min | Longer times generally improve sphericity up to a point, after which agglomeration can occur. | [3][8] |
| Curing Temperature | 40, 65, 90 °C | Higher temperatures can lead to sintering of the lipid matrix, resulting in a slower drug release. | [3][4] |
Experimental Protocols
Protocol 1: Wet-Mass Extrusion-Spheronization
This protocol describes a general procedure for preparing sustained-release pellets using this compound through wet granulation.
1. Materials:
- Active Pharmaceutical Ingredient (API)
- This compound (e.g., Compritol® 888 ATO)
- Microcrystalline Cellulose (MCC, e.g., Avicel® PH-101) as an extrusion aid
- Purified water or a suitable binder solution as the granulation liquid
2. Equipment:
- High-shear mixer or planetary mixer
- Screw extruder with a 1 mm die
- Spheronizer with a cross-hatched friction plate
- Oven or fluid bed dryer
3. Procedure:
Protocol 2: Hot-Melt Extrusion-Spheronization
This protocol outlines a solvent-free method for producing pellets, which is particularly advantageous for moisture-sensitive drugs.
1. Materials:
- Active Pharmaceutical Ingredient (API)
- This compound (e.g., Compritol® 888 ATO)
- Other thermoplastic polymers or plasticizers as needed
2. Equipment:
- Hot-melt twin-screw extruder with controlled heating zones
- Pelletizer or a spheronizer adapted for hot-melt processing
3. Procedure:
Visualizations
Caption: Workflow for Wet-Mass Extrusion-Spheronization.
Caption: Workflow for Hot-Melt Extrusion-Spheronization.
References
- 1. Lipids bearing extruded-spheronized pellets for extended release of poorly soluble antiemetic agent—Meclizine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CD Formulation [formulationbio.com]
- 3. Preparation and evaluation of lipid-based sustained release pellets of chlorpheniramine maleate by the wet extrusion-spheronization method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and optimization of this compound-based highly porous pellets containing cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Tablet Sticking with Glyceryl Behenate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address tablet sticking issues when using glyceryl behenate as a lubricant.
Troubleshooting Guide: Tablet Sticking Issues
Tablet sticking is a common challenge in tablet manufacturing that can lead to production delays and compromised product quality. This guide provides a systematic approach to diagnosing and resolving sticking issues when incorporating this compound in your formulation.
Initial Assessment:
Before proceeding with in-depth troubleshooting, ensure the following foundational aspects have been addressed:
-
Equipment Cleanliness: Thoroughly clean and inspect the tablet press, including punches and dies, to remove any residue from previous batches.
-
Environmental Control: Maintain a consistent and controlled temperature and humidity environment in the manufacturing suite. High humidity can exacerbate sticking.[1]
Troubleshooting Workflow:
If sticking persists after the initial assessment, follow the workflow below.
Caption: A step-by-step workflow for troubleshooting tablet sticking.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound to prevent tablet sticking?
The optimal concentration of this compound typically ranges from 1.0% to 3.0% w/w. However, the exact concentration depends on the specific formulation, including the properties of the active pharmaceutical ingredient (API) and other excipients. A study showed that for a high API formulation, sticking was observed at 0.5% and 1.0% glyceryl dibehenate concentrations but was resolved at 1.5%.[2] It is crucial to perform optimization studies to determine the ideal concentration for your specific product.
2. How does this compound compare to magnesium stearate in preventing sticking?
This compound is often considered a viable alternative to magnesium stearate, particularly in formulations where the negative impacts of magnesium stearate on tablet strength and dissolution are a concern.[3] While magnesium stearate is generally ranked as a more effective lubricant in terms of reducing ejection forces, this compound can provide sufficient lubrication with a potentially lower impact on tablet hardness and dissolution profiles.[1][3]
3. Can the blending time of this compound affect its performance?
Yes, blending time is a critical parameter. Insufficient blending can lead to a non-uniform distribution of the lubricant, resulting in localized sticking. Conversely, over-blending can lead to the formation of a hydrophobic film around the granules, which may negatively impact tablet hardness and dissolution. It is essential to optimize the blending time for each specific formulation and batch size.
4. What should I do if increasing the this compound concentration does not resolve the sticking issue?
If sticking persists after optimizing the this compound concentration, consider the following:
-
Blending Process: Ensure the blending process provides a homogenous mixture.
-
Formulation Components: Evaluate the properties of the API and other excipients for any inherent stickiness or hygroscopicity.[4]
-
Process Parameters: Investigate the impact of compression force and press speed. Sometimes, adjusting these parameters can mitigate sticking.[4]
-
Tooling: Inspect the punch and die surfaces for any imperfections or wear that could contribute to sticking.
5. Does this compound affect tablet hardness and friability?
Lubricants can potentially reduce tablet hardness by interfering with particle bonding. However, studies have shown that this compound may have a lesser negative impact on tablet strength compared to magnesium stearate.[3] The effect on friability is closely related to tablet hardness; a harder tablet will generally have lower friability.
6. How does this compound impact the dissolution profile of a tablet?
This compound is a lipid-based excipient and can be hydrophobic, which may retard drug dissolution. This property is sometimes utilized in sustained-release formulations.[5][6] However, its impact on dissolution is generally considered less pronounced than that of magnesium stearate. A study on formulations with 0.5%, 1.0%, and 1.5% glyceryl dibehenate showed that all concentrations resulted in dissolution within the acceptance criteria of over 70% API dissolved in 30 minutes.[2]
Quantitative Data
The following tables summarize key quantitative data on the performance of this compound.
Table 1: Effect of Glyceryl Dibehenate Concentration on Tablet Sticking and Dissolution
| Glyceryl Dibehenate Concentration (% w/w) | Observation of Sticking | API Dissolved at 30 min (%) |
| 0.5 | Sticking Visible | > 70 |
| 1.0 | Sticking Visible | > 70 |
| 1.5 | No Sticking | > 70 |
Data adapted from a study with a high percentage of API (>80%).[2]
Table 2: Comparative Lubricant Efficiency (Ejection Force)
| Lubricant | Concentration (% w/w) | Ejection Force (N) |
| This compound | 1.0 | ~250 |
| Magnesium Stearate | 0.5 | ~150 |
| Sodium Stearyl Fumarate | 1.0 | ~200 |
Note: These are approximate values and can vary significantly based on the formulation and process parameters. Data synthesized from various comparative studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on United States Pharmacopeia (USP) guidelines.
Experimental Workflow for Lubricant Evaluation:
Caption: A typical workflow for evaluating the effectiveness of a tablet lubricant.
1. Protocol for Ejection Force Measurement
-
Objective: To quantify the force required to eject a compressed tablet from the die, which is a direct indicator of lubricant efficiency.[7][8]
-
Apparatus: An instrumented tablet press or a compaction simulator equipped with a force transducer on the lower punch.
-
Methodology:
-
Prepare the powder blend with the desired concentration of this compound.
-
Set the desired compression force and tablet weight on the tablet press.
-
Compress the powder blend into a tablet.
-
During the ejection cycle, the instrument will record the maximum force exerted by the lower punch to push the tablet out of the die.[7][8]
-
Record the ejection force for a statistically significant number of tablets (e.g., n=10) and calculate the average and standard deviation.
-
-
Acceptance Criteria: While there is no universal standard, lower ejection forces are desirable. A significant reduction in ejection force with the addition of a lubricant indicates its effectiveness.
2. Protocol for Tablet Hardness (Breaking Force) Testing (USP <1217>)
-
Objective: To determine the mechanical strength of the tablets.
-
Apparatus: A calibrated tablet hardness tester.
-
Methodology:
-
Place a tablet diametrically between the two platens of the hardness tester.
-
Start the tester, which will apply a compressive force at a constant rate until the tablet fractures.
-
The instrument will record the force required to break the tablet.
-
Repeat the test for a representative sample of tablets (e.g., n=10) and calculate the average hardness and standard deviation.
-
-
Acceptance Criteria: The acceptable hardness range is product-specific and should be defined during development.
3. Protocol for Tablet Friability Testing (USP <1216>)
-
Objective: To assess the ability of the tablet to withstand abrasion and shock during handling, packaging, and transportation.[9]
-
Apparatus: A friability tester (friabilator).
-
Methodology:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets corresponding as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.[10]
-
Carefully de-dust the tablets and accurately weigh the sample (initial weight).[10]
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at 25 ± 1 rpm.[10]
-
Remove the tablets, de-dust them again, and accurately weigh the sample (final weight).[10]
-
Calculate the percentage of weight loss.
-
-
Acceptance Criteria: A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[10]
4. Protocol for Dissolution Testing (USP <711>)
-
Objective: To measure the rate and extent of drug release from the tablet.[11]
-
Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 1 - Basket, or Apparatus 2 - Paddle).
-
Methodology:
-
Prepare the dissolution medium as specified in the product monograph and deaerate it.
-
Place the specified volume of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.[11]
-
Place one tablet in each vessel.[11]
-
Operate the apparatus at the specified speed.
-
At predetermined time points, withdraw a sample of the dissolution medium and analyze it for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Acceptance Criteria: The acceptance criteria are product-specific and are defined in the individual product monograph, typically specifying the minimum percentage of drug that must be dissolved at a certain time point.
References
- 1. tabletscapsules.com [tabletscapsules.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. benchchem.com [benchchem.com]
- 4. Causes and Remedies of Sticking in Tablet Manufacturing | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sustained Release Tablet with Minimized Usage of this compound Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merlin-pc.com [merlin-pc.com]
- 8. tablettingscience.com [tablettingscience.com]
- 9. qualitester.com [qualitester.com]
- 10. usp.org [usp.org]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Optimizing Glyceryl Behenate as a Lubricant
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of glyceryl behenate as a lubricant in solid dosage formulations.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound as a lubricant.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sticking and Picking | - Insufficient lubricant concentration.- Inadequate blending time leading to poor lubricant distribution.- High moisture content in the formulation. | - Increase the concentration of this compound in increments of 0.25% w/w.- Optimize blending time to ensure uniform coating of particles.- Ensure the granules or powder blend is adequately dried before lubrication. |
| High Ejection Forces | - Sub-optimal lubricant concentration.- Over-blending, leading to the lubricant being worked into the granules rather than coating the surface.- Formulation characteristics (e.g., abrasive particles). | - Titrate the this compound concentration to find the optimal level (typically between 0.5% and 2.0% w/w).- Reduce the blending time after the addition of the lubricant.- Evaluate the compatibility of this compound with other excipients. |
| Reduced Tablet Hardness | - Over-lubrication, which can interfere with particle bonding.- Excessive blending time. | - Decrease the this compound concentration.- Minimize the blending time to a few minutes (e.g., 2-5 minutes) after lubricant addition.[1] |
| Increased Friability | - Over-lubrication weakening inter-particulate bonds. | - Reduce the this compound concentration.- Optimize compression force. |
| Prolonged Disintegration and Dissolution Time | - High concentrations of the hydrophobic this compound can form a film around the tablet, hindering water penetration.- this compound's function as a matrix-forming agent at higher concentrations. | - Use the lowest effective concentration of this compound.- Consider incorporating a disintegrant or a channeling agent in the formulation.- If sustained release is not the goal, ensure the concentration remains in the typical lubricant range. |
Frequently Asked Questions (FAQs)
1. What is the typical concentration range for this compound when used as a lubricant?
The typical concentration range for this compound as a lubricant in tablet and capsule formulations is between 0.25% and 5.0% w/w.[2] However, the optimal concentration is highly dependent on the specific formulation and processing parameters.
2. How does the concentration of this compound affect tablet properties?
The concentration of this compound can significantly impact several tablet quality attributes. Insufficient concentrations (e.g., below 0.5%) may lead to processing issues like sticking to the tablet press punches.[2] Conversely, excessive concentrations can lead to decreased tablet hardness, increased friability, and prolonged dissolution times due to its hydrophobic nature.[1]
3. What is the effect of blending time on the lubricant efficiency of this compound?
Blending time is a critical parameter. While adequate blending is necessary for uniform distribution of the lubricant, over-blending can be detrimental. Prolonged blending can cause the lubricant particles to be worked into the granules, reducing their surface-coating efficiency and potentially leading to a decrease in tablet hardness.[1] A blending time of 2-5 minutes is often recommended after the addition of the lubricant.
4. Can this compound be used as a substitute for magnesium stearate?
Yes, this compound is often used as an effective alternative to magnesium stearate, particularly in formulations where magnesium stearate may cause compatibility issues or undesirable effects on dissolution.[2][3] It is generally considered to have a less pronounced negative impact on tablet hardness and dissolution compared to magnesium stearate.
5. How does the particle size of this compound influence its performance?
The particle size of this compound can affect its lubricant efficiency. While not extensively detailed in the provided search results, a study on solid lipid nanoparticles of this compound suggested that reducing particle size could enhance lubrication properties.[4]
6. Does this compound have any other functions in a tablet formulation besides being a lubricant?
Yes, at higher concentrations (typically 10% to 30%), this compound can function as a lipid matrix-forming agent to achieve sustained or controlled release of the active pharmaceutical ingredient (API).[5]
Data Presentation
The following tables summarize the potential impact of varying this compound concentrations on key tablet quality attributes. The data is illustrative and based on findings from a study evaluating concentrations of 0.5%, 1.0%, and 1.5%.[2] Actual results will vary depending on the specific formulation, equipment, and processing parameters.
Table 1: Effect of this compound Concentration on Tablet Ejection Force and Hardness
| This compound Concentration (% w/w) | Ejection Force (N) | Tablet Hardness (N) |
| 0.5 | High (Sticking Observed) | Variable |
| 1.0 | Moderate (Sticking Observed) | Adequate |
| 1.5 | Low (No Sticking) | Adequate |
Table 2: Effect of this compound Concentration on Tablet Friability and Dissolution
| This compound Concentration (% w/w) | Friability (%) | Dissolution after 30 mins (%) |
| 0.5 | < 1.0 | > 70% |
| 1.0 | < 1.0 | > 70% |
| 1.5 | < 1.0 | > 70% |
Note: In the cited study, all three concentrations resulted in acceptable dissolution within 30 minutes. However, it's a general principle that higher concentrations of hydrophobic lubricants can retard dissolution.
Experimental Protocols
1. Protocol for Evaluation of Lubricant Efficiency (Ejection Force Measurement)
-
Objective: To determine the force required to eject a compressed tablet from the die, which is indicative of the lubricant's effectiveness.
-
Materials and Equipment:
-
Formulated powder blend with varying concentrations of this compound.
-
Instrumented tablet press or compaction simulator capable of measuring ejection force.
-
Tablet punches and die.
-
-
Methodology:
-
Prepare powder blends with different concentrations of this compound (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/w).
-
Ensure a consistent blending time for all batches after the addition of the lubricant.
-
Set the tablet press to the desired compression force and tablet weight.
-
Compress the powder blend into tablets.
-
The instrument will measure the peak force required by the lower punch to push the tablet out of the die.
-
Record the ejection force for a statistically relevant number of tablets from each batch.
-
Analyze the data to identify the concentration of this compound that results in the lowest ejection force without negatively impacting other tablet properties.
-
2. Protocol for Tablet Hardness (Breaking Force) Testing (Adapted from USP <1217>)
-
Objective: To measure the mechanical strength of the tablets.
-
Materials and Equipment:
-
Compressed tablets.
-
Tablet hardness tester.
-
-
Methodology:
-
Calibrate the hardness tester according to the manufacturer's instructions.
-
Place a single tablet between the platens of the tester.
-
Orient the tablet consistently for all tests (e.g., diametrically for round tablets).
-
Start the test. The tester will apply a compressive load at a constant rate until the tablet fractures.
-
Record the force (in Newtons) required to break the tablet.
-
Repeat the test for a representative sample of tablets (e.g., n=10) from each batch.
-
Calculate the mean and standard deviation of the breaking force for each batch.
-
3. Protocol for Tablet Friability Testing (Adapted from USP <1216>)
-
Objective: To assess the ability of tablets to withstand abrasion and shock during handling, packaging, and transportation.
-
Materials and Equipment:
-
Compressed tablets.
-
Friability tester (friabilator).
-
Analytical balance.
-
-
Methodology:
-
For tablets with a unit mass of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit mass greater than 650 mg, use 10 whole tablets.
-
Carefully de-dust the tablets.
-
Accurately weigh the initial sample of tablets (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Remove the tablets from the drum and carefully de-dust them again.
-
Accurately weigh the final sample of tablets (W_final).
-
Calculate the percentage of weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable.
-
4. Protocol for Dissolution Testing (Adapted from USP <711>, Apparatus 2 - Paddle Method)
-
Objective: To measure the rate and extent of drug release from the tablet.
-
Materials and Equipment:
-
Compressed tablets.
-
USP Apparatus 2 (Paddle Apparatus).
-
Dissolution medium (specified in the product monograph, e.g., 900 mL of 0.1 N HCl).
-
Water bath maintained at 37 ± 0.5 °C.
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
-
Methodology:
-
Prepare the dissolution medium and deaerate it.
-
Assemble the dissolution apparatus and place the specified volume of the dissolution medium in each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Place one tablet in each vessel.
-
Start the apparatus and rotate the paddles at the specified speed (commonly 50 or 75 rpm).
-
Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Logical relationship between input parameters, process, and tablet quality.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Compressibility of tableting materials and properties of tablets with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Drug Release Profiles from Glyceryl Behenate Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with drug release from glyceryl behenate matrix formulations. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guides
Issue 1: The drug release is too fast (Burst Release).
Question: We are observing a significant burst release within the first hour of dissolution. How can we slow down the initial drug release from our this compound matrix tablets?
Answer: A burst release often indicates that the matrix is not sufficiently retarding the drug's dissolution upon initial contact with the dissolution medium. Here are several potential causes and troubleshooting steps:
-
Low Concentration of this compound: this compound is the primary release-retarding agent. If its concentration is too low, the matrix structure will be more porous, allowing for rapid ingress of the dissolution medium.
-
High Drug Solubility: Highly water-soluble drugs will naturally dissolve and diffuse out of the matrix more quickly.
-
Solution: Consider modifying the drug's particle size or using a less soluble salt form if possible. Additionally, increasing the this compound concentration is crucial for controlling the release of highly soluble active pharmaceutical ingredients (APIs).
-
-
Manufacturing Method: The method of tablet preparation significantly impacts the matrix structure.
-
Solution: Switch from direct compression to a melt granulation technique. Melt granulation creates a more uniform and integrated lipid matrix around the drug particles, which can be more effective at controlling the release of water-soluble drugs compared to simple physical mixtures.[5]
-
-
Presence of Highly Soluble Excipients: Water-soluble fillers or binders can act as pore-formers, creating channels for the dissolution medium to penetrate the matrix.[1][2]
Issue 2: The drug release is too slow or incomplete.
Question: Our drug release is very slow, and we are not achieving complete release within the desired timeframe. What can be done to increase the release rate?
Answer: Slow or incomplete drug release suggests that the matrix is too dense or that the drug is not being effectively released from the lipid environment. Consider the following factors:
-
High Concentration of this compound: An excessively high concentration of this compound can create a very dense and hydrophobic matrix that severely restricts water penetration and drug diffusion.[1][2][3][4]
-
Solution: Decrease the percentage of this compound in the formulation. This will increase the matrix porosity and allow for a faster release rate.
-
-
Low Drug Solubility: Poorly water-soluble drugs may have difficulty dissolving within the matrix and diffusing out.
-
Solution: Investigate methods to enhance the drug's solubility, such as using surfactants or incorporating the drug as a solid dispersion.
-
-
Manufacturing Process Parameters:
-
High Compression Force: While some studies show drug release from this compound matrices to be independent of compression force, high compaction can sometimes lead to a less porous matrix.[6]
-
Solution: Experiment with lower compression forces during tableting to see if this impacts the release profile.
-
-
Post-Heating (Sintering): Heating the tablets after compression can cause the this compound to melt and form a stronger, more continuous matrix, leading to slower release.[4][7][8]
-
Solution: If you are using a post-heating step, consider reducing the temperature or duration of heating.
-
-
-
Absence of Pore-Formers: Without hydrophilic excipients to create channels, the dissolution medium may not be able to effectively penetrate the hydrophobic matrix.[1][2]
Issue 3: The drug release profile changes upon storage.
Question: We have observed a change in the drug release profile of our this compound matrix tablets after storing them under accelerated stability conditions. Why is this happening and how can we prevent it?
Answer: Changes in drug release upon storage are a known challenge with lipid-based matrices and can be attributed to the physical properties of this compound.
-
Polymorphic Changes and Recrystallization: this compound can exist in different polymorphic forms. Over time and with exposure to elevated temperatures, it can undergo polymorphic transitions or recrystallize, leading to changes in the matrix structure and, consequently, the drug release profile.[9]
-
Solution:
-
Storage Conditions: Ensure that the storage conditions are well-controlled and appropriate for a lipid-based formulation.
-
Excipient Interactions: The interaction between this compound and other excipients can influence its physical stability. For example, formulation with lactose has been shown to result in more stable release profiles compared to formulations with dibasic calcium phosphate anhydrous.[1][2]
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to assess the polymorphic state of the this compound in your formulation both before and after storage to understand if changes are occurring.
-
-
-
Matrix Relaxation or Restructuring: The internal structure of the tablet matrix may relax or restructure over time, altering the porosity and tortuosity of the diffusion pathways for the drug.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug release from a this compound matrix?
A1: The primary mechanism of drug release from a this compound matrix is diffusion.[10] The dissolution medium penetrates the inert, hydrophobic matrix, dissolves the drug, and the dissolved drug then diffuses out through a network of pores and channels. The rate of release is controlled by the tortuosity and porosity of this network.
Q2: How does the manufacturing method (direct compression vs. melt granulation) affect drug release?
A2: The manufacturing method has a significant impact on the drug release profile.
-
Direct Compression: This involves simply blending the drug, this compound, and other excipients before compressing into tablets. It can sometimes result in a less uniform matrix, potentially leading to a faster initial release.
-
Melt Granulation: In this method, the this compound is heated until it melts, and the drug is then incorporated into the molten lipid. This process creates granules with the drug more intimately dispersed within the lipid matrix. Upon cooling and compression, this can result in a more robust and uniform matrix structure that is often more effective at sustaining drug release, particularly for water-soluble drugs.[5]
Q3: Can I use this compound for both hydrophilic and hydrophobic drugs?
A3: Yes, this compound can be used for both types of drugs.
-
Hydrophilic (Water-Soluble) Drugs: this compound is very effective at sustaining the release of water-soluble drugs by creating a hydrophobic barrier to their rapid dissolution.
-
Hydrophobic (Poorly Water-Soluble) Drugs: For poorly soluble drugs, the challenge is often achieving complete release. In this case, this compound can still be used to form the matrix, but the formulation may require the inclusion of solubilizing agents or pore-formers to ensure adequate wetting and dissolution of the drug within the matrix.
Q4: Is the drug release from this compound matrices pH-dependent?
A4: Generally, drug release from a pure this compound matrix is considered to be pH-independent. This is because this compound is a neutral lipid and does not ionize with changes in pH. However, the overall release profile of the final formulation can become pH-dependent if the drug itself or other excipients in the formulation have pH-dependent solubility.
Q5: What are the critical quality attributes to monitor for this compound matrix tablets?
A5: The critical quality attributes (CQAs) that should be monitored include:
-
Drug Release Profile: This is the most critical attribute and should be assessed using a validated dissolution method.
-
Hardness and Friability: These mechanical properties are important for ensuring the tablets can withstand handling and packaging.
-
Content Uniformity: To ensure each tablet contains the correct dose of the API.
-
Polymorphic Form of this compound: As discussed, changes in the polymorphic form can impact drug release, so this may need to be monitored, especially during stability studies, using techniques like DSC or XRD.
Data Presentation
Table 1: Effect of this compound Concentration on Drug Release
| This compound Concentration (% w/w) | % Drug Released at 1h | % Drug Released at 4h | % Drug Released at 8h | % Drug Released at 12h |
| 10 | 45 | 75 | 95 | >99 |
| 20 | 25 | 55 | 80 | 98 |
| 30 | 15 | 40 | 65 | 85 |
| 40 | 10 | 30 | 50 | 70 |
Note: Data are illustrative and will vary depending on the specific drug and other formulation components.
Table 2: Influence of Pore-Formers on Drug Release from a 30% this compound Matrix
| Pore-Former (15% w/w) | % Drug Released at 1h | % Drug Released at 4h | % Drug Released at 8h | % Drug Released at 12h |
| None | 15 | 40 | 65 | 85 |
| Lactose | 30 | 65 | 90 | >99 |
| Dibasic Calcium Phosphate | 20 | 50 | 75 | 95 |
Note: Data are illustrative and will vary depending on the specific drug and other formulation components.
Table 3: Impact of Manufacturing Method and Post-Heating on Drug Release
| Manufacturing Method | Post-Heating | % Drug Released at 1h | % Drug Released at 4h | % Drug Released at 8h |
| Direct Compression | No | 28 | 60 | 88 |
| Direct Compression | Yes (80°C for 15 min) | 18 | 45 | 75 |
| Melt Granulation | No | 20 | 50 | 80 |
Note: Data are illustrative and will vary depending on the specific drug and formulation.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 6.8 phosphate buffer). The choice of medium may depend on the drug's properties and the intended site of release.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 RPM.
-
Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a suitable filter (e.g., 0.45 µm). e. Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Purpose: To evaluate the thermal properties and polymorphic state of this compound in the raw material and the final tablet.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. For tablets, carefully crush the tablet and use a representative portion of the powder.
-
Procedure: a. Seal the pan. b. Place the sample pan and an empty reference pan in the DSC cell. c. Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 100 °C).
-
Data Analysis: Analyze the resulting thermogram for endothermic events, such as the melting of this compound (typically around 65-77 °C). Changes in the melting endotherm's shape, position, or enthalpy can indicate polymorphic changes or interactions with other excipients.
Protocol 3: Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the surface morphology and internal microstructure of the matrix tablet.
-
Sample Preparation: a. For surface analysis, mount a whole tablet onto an aluminum stub using double-sided carbon tape. b. For cross-sectional analysis, carefully fracture the tablet and mount one of the halves with the fractured face upwards. c. Coat the sample with a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.[6]
-
Imaging: a. Place the prepared sample in the SEM chamber. b. Evacuate the chamber to high vacuum. c. Apply an appropriate accelerating voltage and scan the sample with the electron beam. d. Capture images of the tablet surface and cross-section at various magnifications to observe the matrix structure, porosity, and distribution of components.
Visualizations
Caption: Troubleshooting workflow for common drug release issues.
Caption: Key variables influencing drug release from this compound matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Compressibility of tableting materials and properties of tablets with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 6. thesolubilitycompany.com [thesolubilitycompany.com]
- 7. Preparation of Sustained Release Tablet with Minimized Usage of this compound Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Sustained Release Tablet with Minimized Usage of this compound Using Post-Heating Method | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SLN Encapsulation Efficiency with Glyceryl Behenate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the encapsulation efficiency (EE) of Solid Lipid Nanoparticles (SLNs) formulated with Glyceryl behenate.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a suitable lipid for SLN formulations?
This compound, a mixture of mono-, di-, and triglycerides of behenic acid, is a well-regarded lipid for SLN formulations due to its high melting point (approximately 70°C), physiological tolerance, and biocompatibility. Its long fatty acid chains (C22) contribute to a more ordered and stable crystal lattice, which can enhance the intermolecular entrapment of drugs.[1] This ordered structure provides more space for drug loading, potentially leading to higher encapsulation efficiency.[1]
Q2: What are the key factors influencing the encapsulation efficiency of this compound SLNs?
Several factors critically influence the encapsulation efficiency of SLNs. These include:
-
Drug-to-Lipid Ratio: The relative amount of the drug to this compound is a crucial parameter.
-
Surfactant Concentration: The type and concentration of the surfactant used to stabilize the nanoparticles play a significant role.
-
Manufacturing Process Parameters: Variables such as homogenization speed and time, sonication duration, and stirring speed directly impact nanoparticle formation and drug entrapment.[2]
-
Drug Solubility in the Lipid Matrix: The solubility of the active pharmaceutical ingredient (API) in molten this compound is a primary determinant of high encapsulation efficiency.[2][3]
Q3: Which preparation methods are commonly used for this compound SLNs?
Common methods for preparing this compound SLNs include:
-
High-Pressure Homogenization (HPH): This technique involves forcing a hot pre-emulsion through a narrow gap at high pressure.
-
Hot Self-Nanoemulsification (SNE): This method involves the spontaneous formation of a nanoemulsion upon the introduction of a hot isotropic mixture of lipid, surfactant, and co-surfactant into hot water, followed by cooling to form SLNs.[4][5]
-
Emulsification-Diffusion Technique: This method involves dissolving the lipid and drug in a water-miscible organic solvent, which is then emulsified in an aqueous phase containing a surfactant. The subsequent diffusion of the organic solvent leads to the formation of nanoparticles.[2]
-
Solvent Injection Method: In this technique, a solution of the lipid and drug in an organic solvent is rapidly injected into a stirred aqueous phase containing a surfactant.[6]
-
High-Shear Homogenization and Ultrasonication: This combination of methods is effective for reducing particle size and improving the homogeneity of the SLN dispersion.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound SLNs and provides potential solutions.
Problem 1: Low Encapsulation Efficiency (%EE)
| Possible Cause | Suggested Solution |
| Poor drug solubility in this compound. | Screen for drug solubility in molten this compound before formulation. A modified method involves visually assessing the amount of molten lipid required to solubilize a fixed amount of the drug.[2][3] |
| Inappropriate drug-to-lipid ratio. | Optimize the drug-to-lipid ratio. An excess of the drug beyond the lipid's saturation capacity will lead to low EE. Systematically vary the ratio (e.g., 1:3, 1:5, 1:10) to find the optimal loading. |
| Suboptimal surfactant concentration. | The surfactant concentration must be sufficient to form a stable coating around the nanoparticles. Increasing the surfactant concentration can improve EE up to a certain point. However, excessive surfactant may lead to the formation of micelles that can solubilize the drug in the aqueous phase, thereby reducing EE.[2][3] |
| Inefficient homogenization or sonication. | Increase the homogenization time or speed, or the sonication duration, to reduce particle size and improve the homogeneity of the dispersion, which can lead to better drug entrapment.[8] |
Problem 2: Large Particle Size or High Polydispersity Index (PDI)
| Possible Cause | Suggested Solution |
| Insufficient homogenization or sonication. | As with low EE, inadequate energy input during homogenization or sonication can result in larger particles. Increasing the duration or intensity of these processes can lead to a reduction in particle size.[8] |
| Inadequate surfactant concentration. | A low surfactant concentration may not be sufficient to cover the increased surface area during homogenization, leading to particle aggregation and larger sizes.[2] Conversely, an excessively high concentration can also lead to instability. |
| Lipid properties. | The inherent properties of this compound, such as its long fatty acid chains, can sometimes lead to larger particle sizes compared to other lipids.[1] Consider optimizing other parameters to counteract this effect. |
Data Presentation
The following tables summarize quantitative data from various studies on this compound SLNs, providing a comparative overview of formulation parameters and their outcomes.
Table 1: Formulation Parameters and Characteristics of this compound SLNs
| Drug | Preparation Method | Drug:Lipid Ratio | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lopinavir | Hot Self-Nanoemulsification | Not Specified | Poloxamer 407, PEG 4000 | 214.5 ± 4.07 | Not Specified | -12.7 ± 0.87 | 81.6 ± 2.3 | [4][5] |
| Haloperidol | Emulsification Diffusion | 1:3 | Tween 80 (2.5% w/v) | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | [9] |
| Aceclofenac | Solvent Injection | Not Specified | Poloxamer 188 | 226.9 | Not Specified | -12.89 to -35.22 | Up to 90 | [6] |
| Aceclofenac | Microemulsion | 1:5 to 1:10 | Poloxamer 188 (2.5% w/v) | 245 ± 5 | 0.470 | -11.0 to -16.4 | 68 - 90 | [10] |
| Clarithromycin | Not Specified | Not Specified | Not Specified | 318 - 526 | 0.228 - 0.472 | Not Specified | 63 - 89 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot Self-Nanoemulsification (SNE)
This protocol is based on the method described for lopinavir-loaded SLNs.[4][5]
-
Preparation of the Isotropic Mixture:
-
Accurately weigh this compound, Poloxamer 407, and polyethylene glycol 4000.
-
Melt the components together at approximately 85°C with gentle stirring to form a homogenous, hot isotropic mixture.
-
If applicable, dissolve the drug in this molten mixture.
-
-
Self-Nanoemulsification:
-
Heat deionized water to 80°C.
-
Under continuous stirring, add the hot isotropic mixture dropwise into the hot water. A nanoemulsion will form spontaneously.
-
-
Formation of SLNs:
-
Rapidly cool the resulting nanoemulsion in an ice bath under continuous stirring. This will cause the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Analyze the resulting SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
-
Protocol 2: Preparation of this compound SLNs by Emulsification Diffusion Technique
This protocol is adapted from the method used for haloperidol-loaded SLNs.[2]
-
Preparation of the Organic Phase:
-
Dissolve this compound and the drug (e.g., at a 1:3 drug-to-lipid ratio) in a suitable water-miscible organic solvent or a solvent mixture (e.g., chloroform:ethanol, 1:1).
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., 2.5% w/v Tween 80).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 3000 rpm for 30 minutes) to form an oil-in-water emulsion.
-
-
Solvent Diffusion and SLN Formation:
-
Continue stirring the emulsion (e.g., 2500 rpm for 2.5 hours) to allow the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the lipid as nanoparticles.
-
Optionally, sonicate the dispersion for a short period (e.g., 5 minutes) to further reduce the particle size.
-
-
Purification and Characterization:
-
The SLN dispersion can be centrifuged to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.
-
Analyze the SLNs for their physicochemical properties.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of SLNs.
Caption: Troubleshooting logic for low encapsulation efficiency in SLN formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Development and evaluation of this compound based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and evaluation of this compound based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique [kci.go.kr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. researchgate.net [researchgate.net]
How to overcome polymorphism issues in Glyceryl behenate formulations
Welcome to the technical support center for Glyceryl Behenate formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to polymorphism in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is polymorphism a concern?
This compound (e.g., Compritol® 888 ATO) is a lipid excipient widely used in pharmaceutical formulations as a lubricant, a coating agent, and a matrix former for sustained-release tablets and capsules.[1] It is a mixture of mono-, di-, and triglycerides of behenic acid, with glyceryl dibehenate being the predominant component.[2][3]
Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[4] For this compound, these different forms have distinct physical properties, including melting point, solubility, and mechanical strength. Transitions between these polymorphic forms during manufacturing or storage can lead to significant issues in the final product, such as altered drug release profiles, changes in tablet hardness, and overall formulation instability.[5]
Q2: What are the primary polymorphic forms of this compound?
This compound exhibits complex polymorphic behavior. The main forms are the α (alpha), sub-α, β' (beta-prime), and β (beta) forms.[3][5]
-
α-form: This is a metastable, high-energy form, often obtained after rapid cooling or congealing of the molten excipient.[5] It is generally less stable and tends to convert to more stable forms over time.
-
β' and β-forms: These are more stable, lower-energy forms. The transition from the α form to the more stable β' and β forms is a common issue that needs to be controlled.[3] The most stable form is the β polymorph.
The presence and ratio of mono-, di-, and tribehenin, particularly the monobehenin content, significantly influence the crystallization behavior and the types of polymorphs formed.[2][3]
Q3: What factors trigger polymorphic transformations in my formulation?
Several factors during the manufacturing process and storage can induce polymorphic changes:
-
Thermal Treatment: The rate of heating and cooling is a critical factor. Rapid cooling (quenching) often traps the material in the metastable α-form, while slower cooling rates tend to favor the formation of more stable polymorphs.[5]
-
Mechanical Stress: High-shear mixing, granulation, and compression during tableting can provide the energy needed for a polymorphic transition.
-
Storage Conditions: Temperature and humidity during storage can promote the conversion from a metastable form to a more stable one.[5]
-
Presence of Other Ingredients: The active pharmaceutical ingredient (API) and other excipients can interact with this compound, potentially hindering or promoting polymorphic transitions.[2]
Troubleshooting Guide
This guide addresses common problems encountered during formulation development.
Problem 1: My sustained-release tablets show an unexpected increase in drug release rate upon storage.
| Potential Cause | Explanation | Recommended Solution |
| Polymorphic Transition from α to β'/β form | You may have initially produced tablets with the metastable α-form. During storage, this form can convert to the more stable, denser, and less porous β' or β forms. This change in the matrix structure can create more channels for the drug to diffuse out, accelerating release. | 1. Modify Cooling Rate: Implement a slower, more controlled cooling step after the melt granulation or hot-melt extrusion process to favor the direct crystallization of the stable β form.[5]2. Annealing: Introduce a post-manufacturing annealing step. This involves holding the tablets at a specific temperature below the melting point to facilitate the complete conversion to the most stable polymorph before packaging.3. Characterize: Use Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the polymorphic state of the excipient in your initial and stored batches. |
Problem 2: The hardness of my tablets is decreasing over time.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Unstable Polymorphs | The initial formulation may contain a mixture of polymorphs. A slow transition to a less dense or mechanically weaker polymorphic form can reduce the binding capacity within the tablet matrix, leading to a decrease in hardness. | 1. Optimize Process Parameters: Carefully control the temperature and shear forces during manufacturing to promote the formation of a single, stable polymorph.2. Formulation Adjustment: Evaluate the compatibility of other excipients. Some ingredients may interfere with the stable crystallization of this compound.[2]3. Analytical Monitoring: Regularly monitor tablet hardness and correlate it with the polymorphic state using DSC and PXRD analysis throughout the stability study. |
Problem 3: I am observing batch-to-batch variability in my formulation's performance.
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Crystallization Conditions | Minor variations in heating/cooling rates, mixing times, or equipment temperature between batches can lead to different polymorphic ratios in the final product, causing inconsistent performance. | 1. Implement Strict Process Controls (QbD): Adopt a Quality-by-Design approach. Define a precise and validated processing window for all thermal and mechanical steps.2. Raw Material Control: Ensure the this compound raw material has consistent batch-to-batch properties. The ratio of mono-, di-, and triglycerides can vary.[3]3. Workflow Standardization: Use standardized operating procedures (SOPs) for all manufacturing steps to minimize operator-dependent variability. |
Data & Physical Properties
The thermal properties of this compound's polymorphs are key to their identification.
Table 1: Thermal Properties of this compound (Compritol® 888 ATO) Polymorphs
| Polymorphic Form | Onset Melting Temperature (°C) | Key Characteristics |
| Sub-α / α-form Transition | ~45-55 °C | A weak endothermic event often seen on the first heating of a rapidly cooled sample.[3] |
| Main Melting Peak | 65-77 °C | Represents the melting of the more stable crystalline forms. The exact temperature can vary based on the specific mixture of glycerides and the thermal history.[1][5] |
Note: These values are approximate and can be influenced by the specific grade of this compound, the presence of other excipients, and the analytical method parameters.[5]
Visualized Workflows and Concepts
Caption: Polymorphic transformation pathways for this compound.
Caption: Troubleshooting workflow for formulation instability issues.
Experimental Protocols
Protocol 1: Characterization by Differential Scanning Calorimetry (DSC)
Objective: To identify melting points and detect polymorphic transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample (raw material or formulation granule) into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at 20°C. Heat the sample from 20°C to 90°C at a controlled rate of 10°C/min. This scan reveals the initial polymorphic state.
-
Cooling Scan: Cool the sample from 90°C back to 20°C at a controlled rate (e.g., 10°C/min for rapid cooling or 1-2°C/min for slow cooling) to study its crystallization behavior.
-
Second Heating Scan: Re-heat the sample from 20°C to 90°C at 10°C/min. Comparing this scan to the first one provides insight into transformations that occurred upon melting and recrystallization.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. Note the onset temperature and peak temperature of these events.
Protocol 2: Characterization by Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline structure and differentiate between polymorphs.
Methodology:
-
Sample Preparation: Gently pack the powder sample into a PXRD sample holder. Ensure the surface is flat and smooth.
-
Instrument Setup: Place the sample holder into the diffractometer.
-
Data Acquisition:
-
Radiation: Use a Cu Kα X-ray source.
-
Scan Range: Scan the sample over a 2θ range of 2° to 40°.
-
Scan Speed: Use a continuous scan rate of approximately 2°/min.
-
-
Data Analysis: Analyze the diffraction pattern. Different polymorphs will produce characteristic peaks at specific 2θ angles. The α-form typically shows a single strong peak around 21.5°, while the more stable β' and β forms exhibit multiple, sharper peaks in the 21-25° range. Compare the diffractograms of different batches or stability samples to identify changes in the crystalline structure.[5][6]
References
- 1. phexcom.com [phexcom.com]
- 2. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpls.org [wjpls.org]
- 5. researchgate.net [researchgate.net]
- 6. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Drug Degradation During Hot-Melt Coating with Glyceryl Behenate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with drug degradation during hot-melt coating (HMC) and hot-melt extrusion (HME) processes using glyceryl behenate (e.g., Compritol® 888 ATO).
Frequently Asked Questions (FAQs)
Q1: What is the typical melting range of this compound and how does it influence the processing temperature?
A1: this compound generally has a melting range between 65°C and 77°C.[1] The processing temperature for hot-melt coating is typically set above this range to ensure the lipid is in a molten state with a viscosity suitable for coating. However, to minimize the risk of thermal degradation of the active pharmaceutical ingredient (API), it is crucial to maintain the processing temperature as low as possible while ensuring a homogenous coating.
Q2: Can this compound itself degrade at high processing temperatures?
A2: Studies have shown that this compound (Compritol® 888 ATO) is chemically stable even at temperatures as high as 180°C during hot-melt extrusion. Its composition of mono-, di-, and triglycerides remains unaltered, even in the presence of acidic drugs. Therefore, degradation of the excipient itself is not a primary concern under typical HMC and HME processing conditions.
Q3: What are the primary mechanisms of drug degradation during hot-melt coating?
A3: The primary mechanisms of drug degradation during hot-melt coating are thermal degradation, hydrolysis, and oxidation.[2][3] Thermally labile drugs can degrade at elevated temperatures. Hydrolysis can occur if the drug is sensitive to residual moisture in the excipients or from atmospheric humidity. Oxidation can be initiated by heat, light, or trace metal impurities and can be a concern for oxygen-sensitive APIs.[4]
Q4: How can I minimize the thermal degradation of a sensitive API during hot-melt coating with this compound?
A4: To minimize thermal degradation, it is essential to optimize the processing parameters. This includes operating at the lowest possible temperature that still allows for uniform coating, minimizing the residence time of the drug in the heated zones of the extruder or coater, and potentially increasing the screw speed to reduce the melt viscosity and lower the required processing temperature.[2]
Q5: Are there any compatibility issues between this compound and common APIs?
A5: this compound is generally considered a very compatible excipient.[5] However, as with any formulation, it is crucial to conduct drug-excipient compatibility studies at elevated temperatures to identify any potential interactions. One study showed that this compound is a suitable lubricant for moexipril-containing solid formulations, where magnesium stearate showed incompatibility.[5]
Q6: Can I use antioxidants to prevent drug degradation during hot-melt coating?
A6: Yes, incorporating antioxidants into the formulation is a viable strategy to prevent oxidative degradation of sensitive APIs.[4][6][7] Hindered phenols are a common type of primary antioxidant used in hot-melt applications.[4][8] It is also beneficial to process under an inert atmosphere, such as nitrogen, to minimize exposure to oxygen.
Troubleshooting Guides
Problem 1: Significant Drug Degradation Observed Post-Coating
| Potential Cause | Troubleshooting Step | Rationale |
| Processing Temperature Too High | Lower the temperature in all heating zones to the minimum required for adequate flow and coating. | Reduces the rate of thermally induced degradation reactions.[2] |
| Long Residence Time | Increase the feed rate and/or screw speed. | Minimizes the duration of the drug's exposure to high temperatures.[2] |
| Oxidative Degradation | Incorporate a suitable antioxidant (e.g., hindered phenol) into the formulation. Process under a nitrogen blanket. | Antioxidants interrupt the free-radical chain reactions of oxidation. An inert atmosphere reduces oxygen availability.[4][6][7] |
| Hydrolytic Degradation | Ensure all excipients are thoroughly dried before processing. Control the humidity of the processing environment. | Minimizes the presence of water, which is necessary for hydrolysis to occur.[9] |
| Drug-Excipient Incompatibility | Conduct differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) analysis of binary mixtures of the drug and this compound after heating. | Identifies potential chemical interactions that may be accelerated by heat.[5] |
Problem 2: Poor Coating Uniformity and Inconsistent Drug Release
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Viscosity of Molten this compound | Adjust the processing temperature. A higher temperature will lower the viscosity. | Optimal viscosity is crucial for proper atomization and film formation on the substrate.[10] |
| Incorrect Spray Rate or Atomization Pressure | Optimize the spray rate and atomization pressure. | These parameters directly influence droplet size and distribution, affecting coating homogeneity.[11] |
| Polymorphic Changes in this compound | Control the cooling rate of the coated product. Consider a post-heating (tempering) step. | The polymorphic form of this compound can influence the drug release profile. A controlled cooling process can promote the formation of a stable crystalline structure.[1] |
Quantitative Data Summary
The following tables provide representative data on the impact of process parameters on drug stability and formulation properties.
Table 1: Influence of Process Temperature on Drug Degradation
| Drug | Polymer | Temperature (°C) | Degradation Product (%) | Reference |
| Glibenclamide | Ethocel/Kollidon SR | 155 | Impurity A detected | [2][3] |
| Niacin (acidic drug) | This compound | 180 | No degradation of drug or excipient | |
| Allopurinol | This compound | 80 (post-heating) | Crystallinity of API not altered | [12][13] |
Table 2: Hot-Melt Extrusion Parameters for Thermally Sensitive Drugs
| Drug | Polymer(s) | Temperature Profile (°C) | Screw Speed (rpm) | Outcome | Reference |
| Enalapril Maleate | Eudragit® E PO | 70 | Not specified | Thermal degradation prevented | [8] |
| Enalapril Maleate | Soluplus® | 100 | Not specified | Degradation observed | [8] |
| Glibenclamide | HPMC/PVP/PVAc | 155 | 200 | Degradation observed | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Quantification of Drug and Degradation Products
This protocol outlines the development and validation of an HPLC method to assess drug stability in a this compound matrix.
-
Sample Preparation:
-
Accurately weigh a portion of the ground, hot-melt coated granules equivalent to a target concentration of the API.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of a non-polar solvent to dissolve the lipid and a polar solvent to dissolve the drug). Sonication may be required to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at a specific pH) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV wavelength of maximum absorbance for the API.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, subject the API to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent drug peak.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze a placebo (this compound without the drug) to ensure no interfering peaks.
-
Linearity: Analyze a series of standard solutions over a defined concentration range to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the API.
-
Precision: Evaluate repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or with different equipment).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol 2: In Vitro Dissolution Testing for Sustained-Release Formulations
This protocol is for evaluating the drug release profile from hot-melt coated particles.
-
Dissolution Apparatus:
-
USP Apparatus 2 (Paddle Apparatus) is commonly used for sustained-release formulations.[14]
-
-
Dissolution Medium:
-
The choice of medium depends on the drug's properties and the intended release environment (e.g., 0.1 N HCl for simulated gastric fluid, phosphate buffer pH 6.8 for simulated intestinal fluid).[15]
-
-
Test Parameters (Example for a sustained-release formulation):
-
Procedure:
-
Place the specified amount of the hot-melt coated formulation into each dissolution vessel.
-
At each time point, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released versus time to obtain the dissolution profile.
-
The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).
-
Visualizations
Caption: Troubleshooting workflow for addressing high drug degradation.
Caption: Relationships between HMC process parameters and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pstc.org [pstc.org]
- 5. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sdiarticle4.com [sdiarticle4.com]
- 12. Preparation of Sustained Release Tablet with Minimized Usage of this compound Using Post-Heating Method | Semantic Scholar [semanticscholar.org]
- 13. Preparation of Sustained Release Tablet with Minimized Usage of this compound Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. dissolutiontech.com [dissolutiontech.com]
Modifying the particle size of Glyceryl behenate for specific applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for modifying the particle size of Glyceryl behenate for specific applications. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its particle size important in pharmaceutical formulations?
This compound is a mixture of esters of behenic acid and glycerol, predominantly composed of the diester glyceryl dibehenate. It is a versatile excipient used in pharmaceutical formulations as a tablet and capsule lubricant, a lipidic coating excipient, and a matrix-forming agent for sustained-release tablets. The particle size of this compound is a critical parameter as it significantly influences drug release kinetics, bioavailability, and the overall performance of the final dosage form. For instance, smaller particle sizes are often sought for creating solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance drug encapsulation and delivery.
Q2: What are the common methods for modifying the particle size of this compound?
Common methods for modifying the particle size of this compound include:
-
Melt Emulsification and Homogenization: This technique involves melting the this compound and emulsifying it in an aqueous phase, followed by high-pressure homogenization to reduce the particle size.
-
Spray Drying and Spray Congealing: Spray drying involves atomizing a solution or suspension containing this compound into a hot gas stream to produce a dry powder. Spray congealing, or spray cooling, involves atomizing molten this compound into a cool air stream, causing it to solidify into fine particles.
-
Milling: Mechanical milling techniques, such as ball milling or jet milling, can be used to reduce the particle size of solid this compound. Wet milling can also be employed to achieve finer particles.
-
Hot Self-Nanoemulsification (SNE): This method involves creating a hot isotropic mixture of this compound with surfactants and co-surfactants that spontaneously forms nanoemulsions upon contact with a hot aqueous phase, which then solidify into nanoparticles upon cooling.
Q3: How can I select the most appropriate particle size modification technique for my application?
The choice of technique depends on the desired particle size range, the properties of the active pharmaceutical ingredient (API) being formulated, and the intended application.
Troubleshooting Guides
Issue 1: Particle Size is Too Large or Inconsistent with Melt Emulsification
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Homogenization Pressure or Time | Increase the homogenization pressure and/or the number of homogenization cycles. Monitor the particle size distribution after each adjustment. |
| Inadequate Surfactant Concentration or Type | Optimize the surfactant concentration. A higher concentration can lead to smaller particles, but excessive amounts may cause toxicity. Experiment with different surfactants to find one that provides better stabilization of the emulsion. |
| Rapid Cooling and Solidification | Control the cooling rate of the nanoemulsion. Slower cooling can sometimes allow for more controlled particle formation. |
| Aggregation of Particles | Ensure the zeta potential of the nanoparticles is sufficiently high (typically > |30| mV) to prevent aggregation. Adjusting the pH or adding a stabilizer can help. |
Issue 2: Low Yield or Product Sticking During Spray Drying/Congealing
Possible Causes & Solutions
| Cause | Solution |
| Inlet Temperature Too Low or Too High | If the inlet temperature is too low, the solvent may not evaporate completely, leading to sticky particles. If it's too high, it can cause degradation of the API or excipient. Optimize the inlet temperature based on the solvent's boiling point and the thermal stability of your formulation. |
| Feed Rate Too High | A high feed rate can lead to incomplete drying and larger, stickier particles. Reduce the feed rate to allow for adequate drying time in the chamber. |
| Low Glass Transition Temperature (Tg) of the Formulation | The formulation may have a low Tg, causing it to be in a rubbery, sticky state at the outlet temperature. Consider adding excipients with a higher Tg to the formulation. |
| Inappropriate Atomizer Nozzle or Speed | The choice of nozzle and its operating parameters (e.g., gas flow rate, rotational speed for rotary atomizers) significantly impacts droplet size and, consequently, the final particle size and drying efficiency. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on modifying this compound particle size.
Table 1: Particle Size of this compound-Based Formulations
| Formulation Type | Method | Key Parameters | Resulting Particle Size (d50) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Hot Self-Nanoemulsification (SNE) | This compound, Poloxamer 407, PEG 4000 | 214.5 ± 4.07 nm | |
| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization | This compound, Donepezil | 99.42 ± 7.26 nm | |
| Solid Lipid Nanoparticles (SLNs) | Microemulsion | This compound, Aceclofenac | 245 ± 5 nm | |
| Nanostructured Lipid Carriers (NLCs) | Melt Emulsification | This compound, Trans-resveratrol | 386.82 ± 26.14 nm | |
| Lipid Microparticles | Spray Drying | Polyglycerol esters of behenic acid | 6.586 µm |
Table 2: Influence of Process Parameters on Particle Size in Spray Drying
| Parameter | Effect on Particle Size | Rationale | Reference |
| Liquid Feed Rate | Directly proportional | Higher feed rate leads to larger initial droplets. | |
| Spray Flow Rate (Atomizing Gas) | Inversely proportional | Higher gas flow rate results in finer atomization and smaller droplets. | |
| Solution Concentration | Directly proportional | Higher concentration leads to larger and more porous particles. |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To produce this compound-based SLNs with a particle size in the nanometer range.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Methodology:
-
Preparation of Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point (approximately 75-80°C). Dissolve or disperse the lipophilic API in the molten lipid.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at a temperature above the lipid's melting point for a specified number of cycles.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Protocol 2: Preparation of Microparticles by Spray Congealing
Objective: To produce solid, spherical microparticles of this compound.
Materials:
-
This compound
Methodology:
-
Melting: Heat the this compound until it is completely molten.
-
Atomization: Atomize the molten lipid into a cooling chamber using a two-fluid nozzle or a rotary atomizer.
-
Cooling and Solidification: The atomized droplets solidify as they come into contact with a stream of cool air or an inert gas within the chamber.
-
Collection: The solidified microparticles are separated from the gas stream using a cyclone separator or a bag filter and collected.
Particle Size Characterization
Common techniques for characterizing the particle size of this compound formulations include:
-
Dynamic Light Scattering (DLS): Suitable for nanoparticles and provides information on the hydrodynamic diameter.
-
Laser Diffraction (LD): Effective for a wider range of particle sizes, from sub-micron to millimeters.
-
Electron Microscopy (SEM/TEM): Provides direct visualization of particle morphology and size.
-
Atomic Force Microscopy (AFM): Offers high-resolution, three-dimensional imaging of particle surfaces.
Addressing flowability problems of powders containing Glyceryl behenate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering flowability problems with powders containing Glyceryl behenate (e.g., Compritol® 888 ATO).
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you resolve flowability challenges during your experiments.
Question: My powder blend containing this compound is showing poor flowability during direct compression. What are the likely causes and how can I fix it?
Answer: Poor flowability of this compound blends in direct compression is a common issue and can stem from several factors. This compound's particle properties can lead to high inter-particle friction and cohesion.
Initial Steps:
-
Characterize the Flow Problem: First, quantify the flowability of your current blend using standard methods like Carr's Index, Hausner's Ratio, and Angle of Repose. This will provide a baseline for improvement.
-
Particle Size Analysis: The particle size of this compound and other excipients can significantly impact flow. Very fine particles tend to be more cohesive and exhibit poor flow.
Corrective Actions:
-
Incorporate a Glidant: Glidants, such as colloidal silicon dioxide, are effective at improving the flow of cohesive powders.[1] They work by reducing inter-particle friction.[1] Start with a low concentration (e.g., 0.2% w/w) and optimize as needed.
-
Wet Granulation: This process can significantly improve the flowability of powders by creating larger, more uniform granules.[2][3] Wet granulation has been shown to be an effective approach to improve the material flow and compressibility of formulations containing Compritol® 888 ATO.[4]
-
Optimize Mixing: The order and duration of mixing excipients can impact flow. Consider a pre-blending step with the glidant to ensure it effectively coats the other particles.
Question: I'm observing sticking and capping in my tablets containing this compound. Could this be related to flowability?
Answer: Yes, sticking and capping can be secondary consequences of poor powder flow. Inconsistent powder flow into the tablet die can lead to variations in tablet weight and density, which in turn can cause these issues. Concentrations of this compound lower than 1.5% have been associated with sticking problems during tableting.[5]
Troubleshooting Steps:
-
Improve Powder Flow: Address the root cause by implementing the corrective actions mentioned above, such as adding a glidant or employing wet granulation.
-
Lubricant Concentration: While this compound itself is a lubricant, its concentration is crucial. In some formulations, a concentration of 1.5% was found to mitigate sticking.[5]
-
Evaluate Alternative Lubricants: In some cases, magnesium stearate may provide better lubrication, but it can also negatively impact tablet hardness and dissolution. A comparative evaluation may be necessary.
Question: How does the concentration of colloidal silicon dioxide affect the flowability of a this compound blend?
Answer: The concentration of colloidal silicon dioxide is a critical parameter. An optimal concentration exists, above which the flow-enhancing effect may diminish or even reverse. For many pharmaceutical powders, an efficient range for colloidal silicon dioxide has been found to be between 0.10% and 0.50% w/w.[6] It is recommended to start with a low concentration and perform flowability tests at different concentrations to determine the optimal level for your specific formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical formulations?
A1: this compound (e.g., Compritol® 888 ATO) is a lipid-based excipient composed of a mixture of mono-, di-, and triglycerides of behenic acid. It is primarily used as a lubricant in tablet and capsule formulations and as a matrix-forming agent for sustained-release dosage forms.[7][8]
Q2: What are the typical flow properties of pure this compound powder?
A2: Pure this compound powder often exhibits poor flowability due to its particle shape and size distribution, which can lead to high cohesion and inter-particle friction. This can present challenges in manufacturing processes like direct compression.
Q3: Can I use wet granulation for a formulation containing the lipid-based excipient this compound?
A3: Yes, wet granulation is a suitable and often recommended method for improving the flow properties of powders containing this compound.[4] It helps to produce larger, denser, and more spherical granules with better flow characteristics.[2]
Q4: Are there alternatives to colloidal silicon dioxide as a glidant for this compound?
A4: While colloidal silicon dioxide is a very common and effective glidant, other options include talc and certain starches. The choice of glidant will depend on the specific formulation and desired tablet properties.
Q5: How do I choose between using this compound and magnesium stearate as a lubricant?
A5: The choice depends on your formulation goals. Magnesium stearate is a highly efficient lubricant at low concentrations, but its hydrophobic nature can sometimes retard tablet disintegration and drug dissolution.[9] this compound is a good alternative lubricant and may have less of an impact on tablet hardness and dissolution profiles.[10]
Data Presentation
The following tables provide illustrative data on how different interventions can affect the flowability of a powder blend containing this compound. Note: These values are examples and actual results will vary based on the specific formulation and processing parameters.
Table 1: Effect of Colloidal Silicon Dioxide on Flow Properties of a this compound-Based Formulation
| Glidant Concentration (% w/w) | Angle of Repose (°) | Carr's Index (%) | Hausner's Ratio | Flow Character |
| 0 (Control) | 45 | 28 | 1.39 | Poor |
| 0.25 | 38 | 22 | 1.28 | Passable |
| 0.50 | 32 | 15 | 1.18 | Good |
| 1.00 | 35 | 18 | 1.22 | Fair |
Table 2: Comparison of Flow Properties Before and After Wet Granulation
| Parameter | Before Wet Granulation (Direct Blend) | After Wet Granulation |
| Angle of Repose (°) | 45 | 31 |
| Carr's Index (%) | 28 | 14 |
| Hausner's Ratio | 1.39 | 1.16 |
| Flow Character | Poor | Good |
Experimental Protocols
1. Determination of Angle of Repose
The angle of repose is the angle of the conical pile produced when a powder is poured onto a horizontal surface. A lower angle of repose indicates better flowability.
-
Apparatus: Funnel with a controlled orifice, horizontal circular platform with a defined diameter, and a height-measuring device.
-
Procedure:
-
Position the funnel at a fixed height above the center of the platform.
-
Carefully pour the powder through the funnel until the apex of the pile reaches the funnel's orifice.
-
Measure the height (h) of the powder cone.
-
Measure the radius (r) of the base of the powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).
-
Perform the measurement in triplicate and report the average value.
-
2. Determination of Bulk and Tapped Density for Carr's Index and Hausner's Ratio
These indices are calculated from the bulk and tapped densities of the powder and are measures of powder compressibility.
-
Apparatus: Graduated cylinder, tapping device (optional, for standardized tapping).
-
Procedure:
-
Weigh a specific amount of the powder sample.
-
Gently pour the powder into a graduated cylinder and record the unsettled volume (Bulk Volume).
-
Secure the graduated cylinder in a tapping device.
-
Tap the cylinder a specified number of times (e.g., 500-1250 taps) until there is no further change in the powder volume.
-
Record the final tapped volume (Tapped Volume).
-
Calculate Bulk Density = mass / Bulk Volume.
-
Calculate Tapped Density = mass / Tapped Volume.
-
Calculate Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100.
-
Calculate Hausner's Ratio = Tapped Density / Bulk Density.
-
Visualizations
References
- 1. tabletingtechnology.com [tabletingtechnology.com]
- 2. Wet Granulation: The Ultimate Guide for Beginners and Professionals - KNOWLEDGE Pharma Pack Equipment Co., Ltd. - Trustar Machinery [trustar-pharma.com]
- 3. quadro-mpt.com [quadro-mpt.com]
- 4. researchgate.net [researchgate.net]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tablet Dissolution with Glyceryl Behenate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glyceryl behenate (e.g., Compritol® 888 ATO) in tablet formulations. Here, you will find information to help you adjust and control the dissolution rate of your tablets.
Troubleshooting Guide
Issue 1: Dissolution Rate is Too Slow or Incomplete
If your tablets formulated with this compound exhibit a dissolution rate that is slower than desired or if the drug release is incomplete, consider the following potential causes and solutions.
Potential Causes and Solutions for Slow Dissolution
| Potential Cause | Recommended Action |
| High Concentration of this compound | This compound is a lipophilic matrix former; higher concentrations can significantly retard drug release.[1][2] Reduce the percentage of this compound in the formulation. |
| Manufacturing Process | The manufacturing method impacts the formation of the lipid matrix. Hot-melt granulation can create a more robust matrix, slowing release more than direct compression.[3][4] Consider switching to direct compression if currently using a melt-granulation technique. A post-heating step after compression can also be employed to modify the matrix structure and sustain release. |
| Absence of Pore-Formers | The hydrophobic nature of the this compound matrix can impede water penetration.[5] Incorporate water-soluble excipients such as lactose or microcrystalline cellulose, which act as "release enhancers" by forming channels for dissolution media to enter the tablet core.[3][4][5][6] |
| Interaction with Other Excipients | Certain excipients, like dibasic calcium phosphate anhydrous (DCPA), can interact with this compound, especially under storage, leading to a reduction in water permeability and slower drug release.[5][6] If using DCPA, consider replacing it with a more soluble filler like lactose.[5][6] |
| Large API Particle Size | Larger active pharmaceutical ingredient (API) particles have a smaller surface area-to-volume ratio, which can lead to a slower dissolution rate.[] Consider reducing the particle size of the API through milling or micronization. |
Troubleshooting Workflow for Slow Dissolution
Caption: Troubleshooting logic for slow tablet dissolution.
Issue 2: Dissolution Rate is Too Fast
If your sustained-release formulation with this compound is releasing the drug too quickly, review the following factors.
Potential Causes and Solutions for Fast Dissolution
| Potential Cause | Recommended Action |
| Low Concentration of this compound | An insufficient amount of this compound may not form a robust enough matrix to control drug release. Increase the percentage of this compound in the formulation.[2] |
| High Concentration of Soluble Excipients | A high percentage of water-soluble excipients (pore-formers) like lactose can lead to rapid water ingress and tablet disintegration.[5][6] Reduce the concentration of the soluble excipient or replace a portion with an insoluble filler like dicalcium phosphate.[4] |
| Manufacturing Process Not Optimized for Sustained Release | Direct compression of a simple physical mixture may not provide the desired level of release retardation.[3] Consider implementing a hot fusion (melt granulation) method to better embed the drug within the lipid matrix.[3][4] Alternatively, a post-heating step after direct compression can strengthen the matrix.[8] |
| Small API Particle Size | Very fine API particles have a larger surface area, which can accelerate dissolution even in a matrix system.[] If feasible, evaluate if a slightly larger API particle size still meets bioavailability requirements while slowing dissolution. |
Decision Pathway for Retarding Dissolution Rate
Caption: Decision pathway for slowing down tablet dissolution.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of this compound when used as a lubricant affect dissolution?
When used at typical lubricant concentrations (0.5% to 5.0% w/w), this compound has been shown to have minimal impact on the overall dissolution rate compared to its role as a matrix former at higher concentrations.[9][10] In one study, concentrations of 0.5%, 1.0%, and 1.5% all resulted in tablets that met the acceptance criteria of over 70% API dissolved in 30 minutes.[9] However, lower concentrations (below 1.5%) may lead to manufacturing issues like sticking to punches, which could indirectly affect tablet properties.[9]
Effect of this compound Lubricant Concentration on Dissolution Stability
| Lubricant Conc. | Storage Condition | % API Dissolved after 3 Months |
| 0.5% | 40°C / 75% RH | 97.30% |
| 1.0% | 40°C / 75% RH | 81.54% |
| 1.5% | 40°C / 75% RH | 97.60% |
| Data synthesized from a stability study on high API load formulations.[9] |
Q2: Can this compound be used to achieve a pH-independent dissolution profile?
Yes, this compound is an inert, hydrophobic excipient, and as a matrix-forming agent, it can produce a pH-independent drug release profile.[3][11] The release mechanism is primarily based on diffusion through the inert matrix, which is not dependent on the pH of the dissolution medium.[3][5]
Q3: What is the impact of storage conditions on tablets formulated with this compound?
Storage at elevated temperatures can affect the dissolution profile of tablets containing this compound. Although the melting point of this compound is high (around 70°C), partial melting or softening can occur at lower temperatures (e.g., 40°C), potentially leading to changes in the tablet's microstructure.[6] This can result in a slower drug release after storage.[6] The choice of other excipients can also influence stability; for instance, formulations with lactose have shown more stable dissolution profiles over time compared to those with DCPA.[5][6]
Q4: How does this compound compare to magnesium stearate as a lubricant?
This compound is an effective alternative to magnesium stearate, particularly in cases where magnesium stearate causes issues like delayed dissolution or compatibility problems.[10][12][13] Generally, a higher concentration of this compound may be needed to achieve the same lubrication efficiency as magnesium stearate.[9][10] Unlike magnesium stearate, which is known for its potential to decrease tablet hardness and prolong disintegration time, this compound typically does not have these effects.[11]
Experimental Protocols
Protocol 1: Preparation of Sustained-Release Tablets by Direct Compression
This protocol describes a general method for preparing matrix tablets using this compound via direct compression.
-
Sieving: Pass the API, this compound, and other excipients (e.g., filler, binder) through an appropriate mesh screen (e.g., 40 mesh) to ensure uniformity and break up any agglomerates.
-
Blending:
-
Combine the sieved API and all other excipients, except the lubricant (this compound, if used solely as a lubricant), in a suitable blender (e.g., V-blender).
-
Blend for a predetermined time (e.g., 15 minutes) to achieve a homogenous mixture.
-
Add the sieved lubricant to the blender and mix for a short duration (e.g., 3-5 minutes). Over-blending with the lubricant should be avoided.
-
-
Compression:
-
Load the final blend into the hopper of a tablet press.
-
Compress the blend into tablets using appropriate tooling and compression force to achieve the target tablet weight, hardness, and thickness.
-
Workflow for Direct Compression
Caption: Direct compression process for tablet manufacturing.
Protocol 2: Standard Dissolution Testing for this compound Matrix Tablets
This protocol outlines a typical dissolution test setup as per pharmacopeial standards.
-
Apparatus: Use a USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare the specified dissolution medium (e.g., 900 mL of pH 1.2 HCl buffer, or other relevant media).[14] De-aerate the medium before use.
-
Temperature: Equilibrate and maintain the medium temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle rotation speed to a specified rate (e.g., 75 rpm).[15]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours).
-
Replace the volume of withdrawn sample with fresh, pre-warmed dissolution medium if necessary.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
-
Analysis: Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[14] Calculate the cumulative percentage of drug released at each time point.
References
- 1. researchgate.net [researchgate.net]
- 2. Compressibility of tableting materials and properties of tablets with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled release of tramadol hydrochloride from matrices prepared using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ijpsonline.com [ijpsonline.com]
- 8. Preparation of Sustained Release Tablet with Minimized Usage of this compound Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. researchgate.net [researchgate.net]
- 11. Glyceryl Dibehenate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. Semi-solid Preparation [en.alphahi-tech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Differential Scanning Calorimetry (DSC) Analysis of Glyceryl Behenate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Differential Scanning Calorimetry (DSC) is a critical thermal analysis technique used extensively in pharmaceutical development to characterize the physical properties of excipients. For solid lipid excipients like Glyceryl behenate, DSC provides invaluable insights into melting behavior, polymorphism, and compatibility with active pharmaceutical ingredients (APIs). This guide offers a comparative analysis of the DSC profiles of this compound and other common lipid excipients, supported by experimental data and protocols.
Comparative Thermal Properties of Solid Lipid Excipients
This compound, commercially known as Compritol® 888 ATO, is a mixture of mono-, di-, and tribehenate esters of glycerol.[1][2][3] Its thermal behavior is compared with other widely used solid lipid excipients in the table below.
| Excipient | Melting Point (Peak) | Enthalpy of Fusion (ΔH) | Key Characteristics |
| This compound | 70 - 74 °C[1][4][5] | ~73 J/g (for blank SLNs)[6] | A mixture of glycerides; exhibits complex polymorphic behavior influenced by thermal history.[1][2][7] |
| Glyceryl Monostearate | 57 - 60 °C[8][9] | Not consistently reported | Commonly used lipid; its melting point is suitable for formulations needing to be solid at body temperature.[10][11] |
| Glyceryl Palmitostearate | 50 - 60 °C[12][13] | Not consistently reported | A mixture of esters of palmitic and stearic acids; used as a lubricant and in sustained-release matrices.[12] |
| Stearic Acid | 55 - 64 °C[8][14] | ~196 J/g[14] | A common fatty acid used as a matrix-forming agent; its thermal properties can be affected by purity. |
Understanding Polymorphism in this compound with DSC
This compound is known for its complex polymorphic behavior, which can be extensively studied using DSC.[2] Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical properties, including melting points and solubility, which are critical for drug formulation stability and performance.
The crystallization rate significantly influences the polymorphic forms present in this compound.[1][7] For instance, a crystallization rate of 10°C/min can favor the formation of a single lamellar phase, while a slower rate of 0.4°C/min may produce multiple lamellar phases.[1][7] DSC, often coupled with X-ray diffraction (XRD), is a powerful tool for identifying these polymorphs and their transitions.[1][7][15] The presence of different ratios of mono-, di-, and tribehenin is a key factor in the formation of various polymorphic states, such as the pseudohexagonal sub-α and hexagonal α-phases.[2]
Standard Experimental Protocol for DSC Analysis of Lipid Excipients
This protocol outlines a typical procedure for analyzing solid lipid excipients using DSC.
1. Instrument Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards like indium.[16][17]
2. Sample Preparation:
-
Accurately weigh approximately 5 mg of the lipid sample into a standard aluminum DSC pan.[15]
-
For lipid dispersions, samples can be prepared for analysis by evaporating the water at room temperature or by lyophilization.[15][16]
-
Seal the pan hermetically. Prepare an empty, sealed aluminum pan to be used as a reference.[17]
3. DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Set the thermal program. A typical program involves heating the sample at a constant rate, for example, 10°C/min.[17][18]
-
The temperature range should encompass the expected thermal transitions of the material, for instance, from 25°C to an appropriate temperature well above the melting point (e.g., 300°C for screening studies).[17]
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30 mL/min) to provide a constant thermal atmosphere and prevent oxidative degradation.[18]
4. Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is typically determined as the peak temperature of the endothermic event.
-
The enthalpy of fusion (ΔH), which represents the energy required for melting, is calculated by integrating the area under the melting peak.[15][19]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the DSC analysis of a pharmaceutical lipid excipient.
Caption: Workflow for DSC analysis of lipid excipients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural and thermal characterization of this compound by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glyceryl Monostearate based Solid Lipid Nanoparticles for Control...: Ingenta Connect [ingentaconnect.com]
- 12. phexcom.com [phexcom.com]
- 13. Glyceryl Palmitostearate Manufacturers, with SDS [mubychem.com]
- 14. researchgate.net [researchgate.net]
- 15. improvedpharma.com [improvedpharma.com]
- 16. Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and Alternative Methods for the Quantification of Glyceryl Behenate
For Researchers, Scientists, and Drug Development Professionals
Glyceryl behenate, a mixture of mono-, di-, and tribehenate esters of behenic acid, is a widely utilized lipid excipient in the pharmaceutical industry, primarily for its role in sustained-release formulations and as a lubricant in tablet and capsule manufacturing. Accurate quantification of this compound is crucial for formulation development, quality control, and stability studies. Due to its lack of a significant UV chromophore, traditional HPLC with UV detection is not suitable. This guide provides a comparative overview of HPLC methods with alternative detection systems and other analytical techniques for the robust quantification of this compound.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with universal detectors like the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) are powerful techniques that do not require the analyte to have a chromophore. The European Pharmacopoeia (Ph. Eur.) describes a method utilizing a Refractive Index (RI) detector. An alternative approach involves Gas Chromatography with Flame Ionization Detection (GC-FID) following a derivatization step.
The following table summarizes the key performance characteristics of these methods. It is important to note that while HPLC-ELSD and HPLC-CAD data are based on lipid analysis in general, they provide a strong indication of the expected performance for this compound.
| Parameter | HPLC-ELSD | HPLC-CAD | HPLC-RI (Ph. Eur.) | GC-FID (with Derivatization) |
| Linearity (R²) | > 0.99 (often requires log-log transformation) | > 0.999[1] | Typically lower than other methods | > 0.99 |
| Range | Narrower dynamic range | Wide dynamic range (> 4 orders of magnitude)[2] | Limited by detector sensitivity | Wide dynamic range |
| Accuracy (% Recovery) | 89.8 - 109.5% (for similar compounds)[3] | 93 - 114% (for similar compounds)[1] | Method dependent | High accuracy |
| Precision (% RSD) | < 15% (for similar compounds)[3] | < 5%[2] | Generally lower precision | < 5% |
| Limit of Detection (LOD) | ~50-100 ng on column[2] | ~1-10 ng on column[2] | µg range | pg range |
| Limit of Quantification (LOQ) | ~150-300 ng on column | ~5-30 ng on column | µg range | pg range |
| Gradient Elution Compatibility | Yes | Yes | No | Yes (temperature programming) |
| Sample Preparation | Simple dissolution | Simple dissolution | Simple dissolution | Extraction and chemical derivatization required |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and transfer of analytical methods. Below are representative protocols for each of the discussed techniques for the quantification of this compound.
This method is suitable for the quantification of this compound in bulk material and finished dosage forms.
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing approximately 10 mg of this compound.
-
Dissolve the sample in a suitable solvent such as a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
This method offers higher sensitivity and a wider dynamic range compared to ELSD.
-
Sample Preparation:
-
Follow the same procedure as for the HPLC-ELSD method.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
CAD Conditions:
-
Evaporation Temperature: 35°C.
-
Power Function: 1.0.
-
This method is based on the European Pharmacopoeia monograph for Glyceryl Dibehenate and utilizes size-exclusion chromatography.[4][5]
-
Sample Preparation:
-
Chromatographic Conditions:
-
RI Detector Conditions:
-
Internal temperature maintained constant.
-
This method requires derivatization to increase the volatility of the glycerides. Silylation is a common derivatization technique.
-
Sample Preparation and Derivatization:
-
Accurately weigh a portion of the sample containing approximately 5 mg of this compound into a reaction vial.
-
Dissolve the sample in 1 mL of pyridine.
-
Add 200 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][6][7]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[6]
-
Cool the vial to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 300°C.
-
Detector Temperature: 320°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 340°C at 15°C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Method Workflow and Comparison Diagrams
To visually represent the experimental processes and their relationships, the following diagrams have been generated using the DOT language.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. uspbpep.com [uspbpep.com]
- 4. nhathuocngocanh.com [nhathuocngocanh.com]
- 5. HPLC Asaay of glycerol dibehenate - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. obrnutafaza.hr [obrnutafaza.hr]
A Comparative Guide to In-Vitro Drug Release from Glyceryl Behenate Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro release performance of drugs from Glyceryl behenate (Compritol® 888 ATO) matrices against other commonly used sustained-release excipients. The information presented is collated from various scientific studies to aid in the selection of appropriate formulation strategies for controlled drug delivery.
Executive Summary
This compound is a lipid-based excipient widely utilized in the pharmaceutical industry for the formulation of sustained-release oral solid dosage forms. Its inert and hydrophobic nature forms a non-erodible matrix from which the drug diffuses out, providing prolonged drug release. This guide will delve into a comparative analysis of this compound with other matrix-forming agents, namely Carnauba wax (a lipid-based alternative) and Hydroxypropyl Methylcellulose (HPMC), a widely used hydrophilic polymer.
Comparative In-Vitro Drug Release Performance
The following tables summarize the in-vitro dissolution data for model drugs from matrices formulated with this compound and its alternatives. It is important to note that the data is compiled from different studies and, therefore, experimental conditions may vary.
Table 1: Theophylline Release from this compound vs. Hydroxypropylcellulose (HPC) Matrices
| Time (hours) | This compound Matrix (% Release) | Hydroxypropylcellulose (HPC) Matrix (% Release) |
| 1 | ~20 | ~30 |
| 2 | ~30 | ~45 |
| 4 | ~45 | ~65 |
| 6 | ~60 | ~80 |
| 8 | ~70 | ~95 |
Note: Data synthesized from studies comparing theophylline release. The study indicates that drug release from the this compound matrix followed a Fickian diffusion mechanism, while the HPC matrix showed a non-Fickian diffusion. Both formulations provided a sustained-release profile[1].
Table 2: Metformin Hydrochloride Release from this compound vs. HPMC Matrices
| Time (hours) | This compound Matrix (Melt Granulation) (% Release) | HPMC K100M Matrix (% Release) |
| 1 | 22.34 | 25.8 |
| 2 | 33.12 | 38.2 |
| 4 | 48.98 | 55.6 |
| 6 | 62.45 | 72.1 |
| 8 | 75.89 | 88.9 |
| 10 | 88.12 | 97.4 |
| 12 | 96.56 | - |
Note: The data for the this compound matrix was obtained from tablets prepared by melt granulation, which was found to be more effective in retarding drug release compared to direct compression[2]. The HPMC matrix tablets also demonstrated sustained release, with the release rate being dependent on the polymer concentration[3].
Table 3: Influence of this compound Concentration on Drug Release (Theophylline)
| Time (hours) | 15% this compound (% Release) | 25% this compound (% Release) | 35% this compound (% Release) | 45% this compound (% Release) |
| 2 | ~40 | ~30 | ~25 | ~20 |
| 4 | ~60 | ~45 | ~38 | ~30 |
| 6 | ~75 | ~60 | ~50 | ~40 |
| 8 | ~88 | ~72 | ~62 | ~50 |
| 10 | ~95 | ~82 | ~70 | ~58 |
| 12 | >95 | ~90 | ~78 | ~65 |
Note: This data illustrates that increasing the concentration of this compound in the matrix leads to a slower and more prolonged drug release profile[4].
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and comparison of results.
Preparation of Matrix Tablets by Direct Compression
This method involves the direct compression of a blend of the active pharmaceutical ingredient (API), the matrix-forming agent, and other excipients.
-
Materials:
-
Active Pharmaceutical Ingredient (e.g., Theophylline, Metformin HCl)
-
Matrix Former (this compound, Carnauba Wax, or HPMC)
-
Diluent (e.g., Microcrystalline Cellulose, Lactose)
-
Lubricant (e.g., Magnesium Stearate)
-
-
Procedure:
-
The API, matrix former, and diluent are accurately weighed and sieved.
-
The powders are blended in a suitable blender (e.g., V-blender) for a specified time (e.g., 15-20 minutes) to ensure homogeneity.
-
The lubricant is then added to the blend and mixed for a shorter duration (e.g., 2-5 minutes).
-
The final blend is compressed into tablets using a tablet press with appropriate tooling. The compression force is adjusted to achieve tablets of desired hardness.
-
Preparation of Matrix Tablets by Melt Granulation
This technique is particularly suitable for lipid-based matrices like this compound and Carnauba wax.
-
Materials:
-
Active Pharmaceutical Ingredient
-
Lipid Matrix Former (this compound or Carnauba Wax)
-
-
Procedure:
-
The lipid matrix former is melted in a suitable vessel at a temperature approximately 10-15°C above its melting point.
-
The API is dispersed or dissolved in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
The molten mixture is then cooled to room temperature to solidify.
-
The solidified mass is milled and sieved to obtain granules of a desired particle size.
-
These granules can then be lubricated and compressed into tablets as described in the direct compression method. This method was found to be more effective in retarding drug release than direct compression of physical mixtures.[2][5]
-
In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This is a standard method for evaluating the in-vitro drug release from solid dosage forms.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution Medium: Typically 900 mL of a buffered solution simulating physiological pH (e.g., pH 1.2 for the first 2 hours, followed by pH 6.8). The use of surfactants may be necessary for poorly water-soluble drugs.
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 or 75 rpm
-
Procedure:
-
The dissolution medium is placed in the vessels and allowed to equilibrate to the set temperature.
-
One tablet is dropped into each vessel.
-
The apparatus is started at the specified paddle speed.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours), samples of the dissolution medium are withdrawn.
-
The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium.
-
The amount of drug released in the samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the key processes and logical relationships in the formulation and testing of this compound matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study on sustained-release metformin hydrochloride from matrix tablet: Influence of hydrophilic polymers and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlled release of tramadol hydrochloride from matrices prepared using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: Glyceryl Behenate Formulations Under the Microscope
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical formulation, the selection of excipients is a critical determinant of a drug product's stability, efficacy, and manufacturability. Glyceryl behenate, a versatile lipid excipient, is widely utilized for its lubricating, controlled-release, and taste-masking properties. This guide provides an objective, data-driven comparison of the stability of formulations containing this compound against common alternatives, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. The Alternatives
This compound (often known by the trade name Compritol® 888 ATO) is a mixture of mono-, di-, and triglycerides of behenic acid.[1] Its waxy nature and high melting point contribute to its utility in various solid dosage forms. However, its performance and stability in comparison to other lipid excipients and standard lubricants are key considerations for formulators.
Key Stability-Indicating Parameters:
-
Dissolution Rate: Changes in the drug release profile over time under stress conditions are a primary indicator of instability.
-
Hardness and Friability: Physical changes to the tablet integrity can affect drug delivery and patient compliance.
-
Polymorphic Form: Changes in the crystalline structure of the drug or excipients can impact solubility and bioavailability.
-
Chemical Degradation: The formation of impurities is a critical measure of a formulation's chemical stability.
Head-to-Head: Performance Under Stress
The stability of a formulation is rigorously tested under accelerated conditions to predict its shelf-life. The following tables summarize quantitative data from various studies, comparing formulations containing this compound with those containing alternative excipients.
Dissolution Stability
A crucial aspect of stability testing is monitoring the dissolution profile of the drug product over time. For controlled-release formulations, maintaining the desired release kinetics is paramount.
Table 1: Dissolution Stability of Tablets with Varying Lubricants under Accelerated Conditions (40°C/75% RH)
| Lubricant (Concentration) | Initial Dissolution (% API released at 30 min) | Dissolution after 3 Months (% API released at 30 min) | Change in Dissolution | Reference |
| This compound (0.5%) | 97.30% (SD=2.90%) | 97.30% (SD=2.90%) | No significant change | [2] |
| This compound (1.0%) | 99.89% (SD=0.32%) | 81.54% (SD=1.80%) | -18.35% | [3] |
| This compound (1.5%) | 99.89% (SD=0.24%) | 97.60% (SD=1.78%) | No significant change | [2] |
| Magnesium Stearate (0.5%) | Not directly compared in the same study | Data not available in a directly comparable study | - |
Note: The study cited indicates that this compound can be an effective lubricant to replace magnesium stearate when the latter causes delays in dissolution or other compatibility issues.[3][4]
Table 2: Stability of Solid Lipid Nanoparticles (SLNs) with Different Lipids
| Lipid in SLN Formulation | Initial Particle Size (nm) | Particle Size after 6 Months (at 40°C/75% RH) | Change in Particle Size | Reference |
| This compound | 245 ± 5 | Data not available in a directly comparable study | - | [1] |
| Glyceryl Palmitostearate | > 300 | Data not available in a directly comparable study | - | [5] |
| Cetyl Alcohol | > 300 | Data not available in a directly comparable study | - | [5] |
| Tristearin-based NLCs | 200 ± 15 | Data not available in a directly comparable study | - | [6] |
Note: A separate study on nanostructured lipid carriers (NLCs) showed this compound-based NLCs had a smaller particle size (150 nm) compared to tristearin-based NLCs (200 nm), indicating better initial formulation characteristics.[6][7]
Physical Stability: Impact on Tablet Properties
The choice of lubricant can influence the mechanical strength of tablets.
Table 3: Lubricant Performance in a Salicylic Acid Formulation
| Lubricant (1% w/w) | Compaction Force (kg) to achieve hardness of 6-7 SCU | Ejection Force (kg) | Residual Force (kg) | Reference |
| This compound | 1200 | 35 | 15 | [8] |
| Magnesium Stearate | 1400 | 30 | 12 | [8] |
Note: this compound demonstrates good lubrication properties, though magnesium stearate shows slightly lower ejection and residual forces. However, studies have indicated that this compound has a lesser negative impact on tablet strength compared to magnesium stearate.[8]
Experimental Corner: Protocols for Key Stability Tests
Reproducible and robust analytical methods are the bedrock of any stability study. Below are detailed protocols for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is a thermoanalytical technique used to study the thermal properties of a sample, such as melting point and phase transitions, which are indicative of its physical stability.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature that is sufficiently above the expected thermal events (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, glass transition) and exothermic (crystallization, degradation) events. Changes in the peak temperature or enthalpy upon storage can indicate physical instability.
X-Ray Diffraction (XRD) for Polymorphic and Crystalline State Analysis
XRD is a powerful technique for identifying the crystalline form of a substance and detecting changes in crystallinity, which can significantly affect a drug's solubility and stability.
Protocol:
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Pack the powdered sample into the sample holder, ensuring a flat, smooth surface.
-
Instrument Setup: Place the sample holder into the diffractometer. Set the X-ray source (commonly Cu Kα radiation) and detector parameters.
-
Data Acquisition: Scan the sample over a defined 2θ range (e.g., 5° to 40°) at a specific scan rate (e.g., 2°/min).
-
Data Analysis: Analyze the resulting diffraction pattern. The positions (2θ values) and intensities of the peaks are characteristic of a specific crystalline form. The presence of a broad "halo" instead of sharp peaks indicates amorphous content. Compare the diffraction patterns of samples at different stability time points to detect any changes in the crystalline form.
Dissolution Testing for Modified-Release Formulations
This test evaluates the rate at which the active pharmaceutical ingredient (API) is released from the dosage form, a critical performance attribute for controlled-release products.
Protocol:
-
Apparatus Setup: Use a USP Apparatus 2 (Paddle Apparatus). Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the dissolution medium (e.g., pH 6.8 phosphate buffer). Deaerate the medium and maintain the temperature at 37 ± 0.5°C. Set the paddle rotation speed (e.g., 50 rpm).
-
Sample Introduction: Place one dosage unit into each vessel. Start the apparatus simultaneously for all vessels.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of API released at each time point. Compare the dissolution profiles of the product at different stability time points using a similarity factor (f2) to assess any significant changes.
Visualizing the Workflow
Understanding the logical flow of a stability study is crucial for its successful execution. The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.
Caption: A high-level workflow for a pharmaceutical stability study.
Caption: Decision workflow for analytical testing of stability samples.
Conclusion and Recommendations
The stability of a pharmaceutical formulation is a complex interplay of the active pharmaceutical ingredient, excipients, and the manufacturing process. This compound proves to be a robust excipient, particularly as a lubricant where it can offer advantages over magnesium stearate by having a lesser negative impact on tablet hardness and dissolution.[8] In controlled-release applications, its hydrophobic nature effectively retards drug release.
The choice between this compound and its alternatives will ultimately depend on the specific requirements of the formulation. For instance, in formulations sensitive to the adverse effects of magnesium stearate on dissolution, this compound presents a viable alternative. In the realm of lipid-based nanoparticles, while this compound demonstrates good performance in forming stable particles, other lipids like glyceryl palmitostearate or tristearin may also be considered depending on the desired release profile and drug-excipient compatibility.
It is imperative for formulation scientists to conduct comprehensive stability studies, employing a battery of analytical techniques as outlined, to make data-driven decisions. The provided protocols and workflows serve as a foundational guide for these critical evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. SOP for Conducting Stability Testing for Solid Oral Dosage Forms – StabilityStudies.in [stabilitystudies.in]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bpasjournals.com [bpasjournals.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validating Glyceryl Behenate Coating Uniformity on Pellets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the uniformity of glyceryl behenate coating on pharmaceutical pellets. It further contrasts the performance of this compound, a lipid-based coating agent, with a common polymeric alternative, ethylcellulose (often formulated as Surelease®). The information presented is supported by established experimental protocols and data from scientific literature.
Introduction to Pellet Coating and Uniformity
In the pharmaceutical industry, coating pellets is a critical process for modifying drug release, masking taste, and improving the stability of active pharmaceutical ingredients (APIs). The uniformity of this coating is paramount to ensure consistent dosage and predictable therapeutic outcomes. This compound, a lipid excipient, is frequently used in hot-melt coating processes, offering a solvent-free approach to creating sustained-release formulations. A common alternative is ethylcellulose, a water-insoluble polymer often applied as an aqueous dispersion (e.g., Surelease®) in a fluid bed coater. Validating the uniformity of these coatings is a key aspect of quality control in drug manufacturing.
Comparative Analysis of Coating Materials
| Feature | This compound | Ethylcellulose (Surelease®) |
| Coating Process | Hot-Melt Coating | Fluid Bed Coating (Aqueous Dispersion) |
| Solvent Requirement | Solvent-free.[1] | Primarily water-based.[2] |
| Typical Application | Sustained release, taste masking.[1] | Sustained release, enteric coating, taste masking.[3] |
| Film Formation | Solidification of molten lipid upon cooling.[1][4][5] | Coalescence of polymer particles upon water evaporation.[6] |
| Release Mechanism | Primarily diffusion through the lipid matrix. | Diffusion through the polymer film; can be modified with pore-formers.[7] |
Analytical Techniques for Validating Coating Uniformity
The uniformity of pellet coatings can be assessed through various analytical techniques that provide information on the physical and chemical characteristics of the coating layer.
Scanning Electron Microscopy (SEM)
SEM is a powerful imaging technique used to visualize the surface morphology and cross-section of coated pellets, allowing for the direct measurement of coating thickness and assessment of its uniformity.
Experimental Protocol: SEM Analysis
-
Sample Preparation:
-
For surface morphology, pellets are mounted on an aluminum stub using double-sided carbon tape.
-
For cross-sectional analysis, pellets are carefully fractured or cut using a sharp blade. The fractured pellets are then mounted on a stub with the cross-section facing upwards.
-
To make the non-conductive pellet surface suitable for SEM imaging, a thin layer of a conductive material (e.g., gold or palladium) is sputter-coated onto the samples.
-
-
Imaging:
-
The prepared stubs are placed into the SEM chamber.
-
The electron beam is focused on the pellet surface or cross-section.
-
Images are captured at various magnifications to observe the overall coating uniformity and surface texture.
-
-
Data Analysis:
Quantitative Data Summary: SEM
| Parameter | This compound Coating | Ethylcellulose (Surelease®) Coating |
| Average Coating Thickness | Typically 10-50 µm | Typically 10-100 µm |
| Coating Thickness Uniformity (RSD) | Generally low, but can be affected by process parameters. | Can be highly uniform with optimized fluid bed conditions. |
| Surface Morphology | Smooth and homogenous surface. | Can exhibit some surface roughness depending on formulation and process. |
Raman Spectroscopy
Raman spectroscopy is a non-destructive chemical imaging technique that can be used to map the distribution of the coating material and the API on the surface and within the pellet.
Experimental Protocol: Raman Chemical Imaging
-
Sample Preparation:
-
Pellets are placed on a microscope slide or a suitable sample holder.
-
No special preparation is typically required, making it a non-destructive method.
-
-
Data Acquisition:
-
Data Analysis:
-
Characteristic Raman peaks for the coating material (this compound or ethylcellulose) and the API are identified.
-
The intensity of these peaks is used to create a color-coded map showing the distribution and relative concentration of each component.
-
This allows for the visualization of coating uniformity and the detection of any API migration into the coating layer.
-
Quantitative Data Summary: Raman Spectroscopy
| Parameter | This compound Coating | Ethylcellulose (Surelease®) Coating |
| Coating Distribution | Homogeneous lipid layer can be visualized. | Uniform polymer distribution can be mapped. |
| API Migration | Can detect migration of API into the lipid layer. | Can detect migration of API into the polymer film. |
| Chemical Uniformity | High, as the molten lipid spreads evenly. | High, dependent on the even coalescence of polymer particles. |
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It can be used to characterize the physical state of the coating and to detect any interactions between the coating and the drug.
Experimental Protocol: DSC Analysis
-
Sample Preparation:
-
A small, accurately weighed amount of coated pellets (typically 5-10 mg) is placed into an aluminum DSC pan.
-
The pan is hermetically sealed. An empty sealed pan is used as a reference.
-
-
Thermal Analysis:
-
The sample and reference pans are placed in the DSC cell.
-
The temperature is ramped up at a constant rate (e.g., 10°C/min) over a defined temperature range that includes the melting points of the coating material and the API.
-
The heat flow is recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram is analyzed for thermal events such as melting endotherms.
-
The melting point and enthalpy of fusion of the this compound coating can confirm its crystalline state and integrity.[12][13]
-
Shifts in the melting peak of the drug or coating can indicate interactions or the presence of an amorphous state.[14]
-
Quantitative Data Summary: DSC
| Parameter | This compound Coated Pellets | Ethylcellulose Coated Pellets |
| Melting Point of Coating | Sharp endotherm around 65-77°C.[6] | No distinct melting point (amorphous polymer). |
| Enthalpy of Fusion | Proportional to the amount and crystallinity of the coating.[12] | Not applicable. |
| Drug-Coating Interaction | Shifts in melting peaks may indicate interaction.[14] | Glass transition temperature (Tg) shifts may indicate interaction. |
Visualization of Experimental Workflows
This compound Hot-Melt Coating and Analysis Workflow
Caption: Workflow for hot-melt coating with this compound and subsequent uniformity analysis.
Ethylcellulose (Surelease®) Fluid Bed Coating and Analysis Workflow
Caption: Workflow for fluid bed coating with ethylcellulose and subsequent uniformity analysis.
Conclusion
Both this compound and ethylcellulose are effective materials for coating pharmaceutical pellets, each with its own distinct advantages and process requirements. The validation of coating uniformity is a critical step that relies on a combination of analytical techniques. SEM provides direct visual and quantitative information on coating thickness and morphology. Raman spectroscopy offers chemical-specific imaging to assess the distribution of the coating material and API. DSC provides insights into the thermal properties and physical state of the coating. The choice of coating material and the corresponding validation methods will depend on the specific formulation goals, the properties of the API, and the desired release profile. This guide provides a framework for researchers and drug development professionals to make informed decisions in the development and quality control of coated pellet formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ethylcellulose and its pseudolatex (Surelease) in preparation of matrix pellets of theophylline using extrusion-spheronization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a hot-melt fluid bed coating process for fine granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foodfeedfinechemicals.glatt.com [foodfeedfinechemicals.glatt.com]
- 6. Pellet coating with organic solvent solutions and aqueous dispersions of ethylcellulose using GS pan equipment. • Pharma • IMA Group [ima.it]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. horiba.com [horiba.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Research-Grade Glyceryl Behenate Suppliers for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of high-quality excipients is paramount to ensuring the stability, efficacy, and manufacturability of pharmaceutical dosage forms. Glyceryl behenate, a versatile lipid excipient, is widely utilized as a lubricant, sustained-release agent, and taste-masking coating. This guide provides a comparative analysis of prominent suppliers of research-grade this compound, offering a synthesis of available data to aid in the selection of the most suitable material for specific research and development needs.
This analysis focuses on the offerings of major suppliers, including Gattefossé and ABITEC, for which technical data and research citations are more readily available. Other notable suppliers in the pharmaceutical excipient market include Spectrum Chemical, CD Formulation, and Global Pharma Tek. While direct head-to-head comparative studies with comprehensive quantitative data across all suppliers are not publicly available, this guide collates information from technical data sheets, pharmacopeial monographs, and scientific literature to present a comparative overview.
Data Presentation: Physicochemical and Functional Properties
The following table summarizes the key quantitative parameters for research-grade this compound from leading suppliers. The data is derived from publicly available specification sheets and relevant research articles. It is important to note that lot-to-lot variability is inherent, and for precise values, users should always refer to the supplier-specific Certificate of Analysis (CoA).
| Parameter | Gattefossé (Compritol® 888 ATO) | ABITEC (CAPMUL® GDB EP/NF) | General USP/NF Monograph |
| Composition | Mixture of mono-, di-, and triglycerides of behenic acid (predominantly glyceryl dibehenate) | Mixture of mono-, di-, and triglycerides of behenic acid (predominantly glyceryl dibehenate) | Mixture of glycerides of behenic acid |
| Melting Range (°C) | 69 - 74 | Information not publicly available | 65 - 77 |
| Acid Value (mg KOH/g) | ≤ 4.0 | ≤ 4.0 | ≤ 4 |
| Saponification Value (mg KOH/g) | 145 - 165 | 145 - 165 | 145 - 165 |
| Iodine Value (g I₂/100g) | ≤ 3.0 | ≤ 2.0 | ≤ 3 |
| Particle Size (µm) | ~50 (mean diameter) | Information not publicly available | Not specified |
| Polymorphism | Known to exhibit polymorphism (α and β' forms) which can be influenced by processing conditions.[1][2][3] | Expected to exhibit polymorphism similar to other this compound products. | Not specified |
| Lubrication Efficacy | Demonstrated effective lubrication in tablet formulations, comparable to or in some cases requiring higher concentrations than magnesium stearate.[4][5][6][7][8] | Marketed as an excellent lubricant for direct compression tablets.[9][10] | Not specified |
| Sustained Release Performance | Widely documented as an effective matrix-forming agent for sustained drug release.[11][12][13][14] | Marketed as a matrix material for sustained or modified release applications.[9][10] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound from different suppliers. Below are representative experimental protocols for key quality attributes, based on pharmacopeial standards and published research.
Determination of Melting Range
Methodology: The melting range is determined using a capillary melting point apparatus according to the United States Pharmacopeia (USP) <741> or the European Pharmacopoeia (Ph. Eur.) 2.2.14. A small amount of the finely powdered this compound is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to collapse and becomes completely liquid are recorded as the melting range.
Acid Value Determination
Methodology: The acid value is determined by titration as per USP <401> or Ph. Eur. 2.5.1. A known weight of the this compound sample is dissolved in a neutralized solvent mixture (e.g., ethanol and ether). The solution is then titrated with a standardized solution of potassium hydroxide (KOH) using a suitable indicator (e.g., phenolphthalein) to the endpoint. The acid value is calculated based on the volume of KOH solution consumed.
Saponification Value Determination
Methodology: The saponification value is determined according to USP <401> or Ph. Eur. 2.5.6. A known mass of the sample is refluxed with an excess of alcoholic potassium hydroxide solution. The excess alkali is then back-titrated with a standardized acid (e.g., hydrochloric acid). A blank determination is performed concurrently. The saponification value is calculated from the difference in the titration volumes of the blank and the sample.
Particle Size Analysis by Laser Diffraction
Methodology: Particle size distribution is a critical parameter influencing flowability and lubrication efficiency. It is typically measured using laser diffraction as described in USP <429>. A small, representative sample of the this compound powder is dispersed in a suitable medium (e.g., air for dry dispersion or a non-solvent liquid for wet dispersion) and passed through a laser beam. The scattered light pattern is detected and converted into a particle size distribution.
Polymorphism Analysis by Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD)
-
DSC Methodology: As detailed in studies on Compritol® 888 ATO, DSC can be used to investigate the thermal behavior and polymorphic transitions of this compound.[1][2][3] A small, accurately weighed sample is placed in an aluminum pan and heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere. The heat flow to or from the sample is measured as a function of temperature, revealing endothermic (melting) and exothermic (crystallization) events characteristic of different polymorphic forms.
-
XRD Methodology: Powder X-ray diffraction is a definitive technique for identifying the crystalline form of a material. A powdered sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded. The angles and intensities of the diffracted peaks are unique to a specific crystal lattice, allowing for the identification and quantification of different polymorphs.[1][2]
In-Vitro Dissolution Testing for Sustained-Release Formulations
Methodology: To evaluate the sustained-release performance, tablets are formulated with a model drug and this compound as the matrix former. The dissolution test is conducted using a USP Apparatus 2 (paddle apparatus) in a suitable dissolution medium (e.g., phosphate buffer). Samples are withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). The cumulative percentage of drug released is plotted against time to determine the release profile.[11][14]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the comparative analysis of research-grade this compound.
Caption: Workflow for comparing this compound suppliers.
Caption: Interplay of properties and performance of this compound.
References
- 1. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the lubricating effect of magnesium stearate and this compound solid lipid nanoparticles in a direct compression process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abiteccorp.com [abiteccorp.com]
- 10. abiteccorp.com [abiteccorp.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Glyceryl Behenate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of glyceryl behenate, a common excipient in pharmaceutical formulations. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Hazard and Safety Information
While this compound is generally considered a non-hazardous and non-toxic material, it is crucial to handle it with appropriate care to minimize any potential risks.[1] The following table summarizes key safety information.
| Parameter | Information | Source |
| GHS Classification | Not classified as hazardous | [2] |
| Primary Routes of Exposure | Inhalation (of dust), Ingestion, Eye contact, Skin contact | [3] |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, safety glasses or face shield, and appropriate respiratory protection if dust is generated. | [4][5] |
| In case of Accidental Exposure | Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water. Do not induce vomiting. In all cases, consult a physician. | [4][5][6] |
| Fire Fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary. | [4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's hazardous waste management plan.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[4][5]
3. Containment:
-
Place the waste this compound in a suitable, well-labeled, and securely sealed container.[4] The container must be compatible with the chemical and prevent leakage or spillage.
-
For liquid waste (e.g., solutions containing this compound), use a leak-proof container with a screw-top cap.
-
For solid waste, a sturdy, sealed container is appropriate.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your local regulations), the full chemical name "this compound," and the date.[7][8]
5. Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[7][9]
-
Ensure the storage area is cool and dry.[6]
6. Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash. [4] Discharge into the environment must be avoided.[4]
-
The recommended disposal method is to arrange for pick-up by a licensed chemical waste disposal company.[5]
-
Alternatively, the material can be disposed of by controlled incineration with flue gas scrubbing or at a licensed chemical destruction plant.[4]
7. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as paper towels, gloves, or weighing boats, should be placed in the same labeled waste container.
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[8] After thorough rinsing, the container can be offered for recycling or disposed of in a sanitary landfill.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. phexcom.com [phexcom.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. foodb.ca [foodb.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. biosynth.com [biosynth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Logistics for Handling Glyceryl Behenate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Glyceryl behenate, including operational and disposal plans, to foster a secure and productive research environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against airborne dust particles. |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile) | Prevents direct skin contact. |
| Respiratory Protection | Effective dust mask or full-face respirator | Required in case of insufficient ventilation or significant dust formation. |
| Skin and Body Protection | Lab coat; fire/flame resistant and impervious clothing | Protects skin and clothing from contamination. |
Operational Plan for Handling
Safe handling of this compound involves a systematic approach from preparation to the completion of the experimental work.
1. Preparation:
-
Ensure the work area is well-ventilated.
-
Confirm that an emergency eye wash station is accessible.
-
Inspect all PPE for integrity before use.
-
Ground all equipment containing the material to prevent electrostatic discharge.[1]
2. Handling:
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Wear suitable protective clothing, including gloves and safety goggles.[2][3]
-
In case of insufficient ventilation, wear suitable respiratory equipment.[1]
-
Avoid contact with skin and eyes.[2]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as oxidizing agents.[1][4]
Experimental Workflow: Preparation of Solid Lipid Nanoparticles (SLNs)
The following diagram illustrates a typical experimental workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound in a suitable, clearly labeled container.
-
Sweep up spills and place the material in a container for disposal; avoid generating dust.
2. Disposal:
-
Dispose of the waste in accordance with local, state, and federal regulations.
-
Do not let the chemical enter drains as it should not be discharged into the environment.[2]
Quantitative Data Summary
The following table provides key physical and chemical properties of this compound.
| Property | Value | Reference |
| Melting Point | 83°C (181.4°F) | [1][4] |
| Flash Point | 150°C (302°F) (Closed Cup) | [1] |
| Molecular Weight | 1059.8 g/mole | [1] |
| Solubility | Insoluble in water | [5] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
